Product packaging for HDAC-IN-7(Cat. No.:CAS No. 1883690-47-8)

HDAC-IN-7

Cat. No.: B1352929
CAS No.: 1883690-47-8
M. Wt: 390.4 g/mol
InChI Key: WXHHICFWKXDFOW-BJMVGYQFSA-N
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Description

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. nih.govresearchgate.net These heritable changes are crucial for normal development and cellular differentiation. One of the primary mechanisms of epigenetic control is the post-translational modification of histones, the core proteins around which DNA is wound to form chromatin. researchgate.net

The state of chromatin—whether it is condensed and closed or open and accessible for transcription—is largely determined by the balance of activities between two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). researchgate.netijbcp.com HATs catalyze the transfer of an acetyl group to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and the negatively charged DNA. ijbcp.com The result is a more relaxed, open chromatin structure (euchromatin) that allows transcription factors and RNA polymerase to access the DNA and initiate gene expression. researchgate.netijbcp.com

Conversely, HDACs remove these acetyl groups, restoring the positive charge on the histones and leading to a more tightly packed chromatin structure (heterochromatin). ijbcp.compatsnap.com This condensation makes the DNA less accessible to the transcriptional machinery, generally resulting in gene silencing or repression. ijbcp.compatsnap.com In many cancers, the activity of HDACs is dysregulated, leading to the inappropriate silencing of critical genes, such as tumor suppressor genes, that control cell growth and apoptosis. researchgate.netpatsnap.com

Histone deacetylase inhibitors (HDACis) are a class of therapeutic agents that block the enzymatic activity of HDACs. ijbcp.compatsnap.com By inhibiting these enzymes, HDACis prevent the removal of acetyl groups from histones. patsnap.com This leads to an accumulation of acetylated histones, also known as histone hyperacetylation, which promotes a more open chromatin state. patsnap.comnih.gov This, in turn, can reactivate the expression of previously silenced tumor suppressor genes, inducing processes like cell cycle arrest, differentiation, and programmed cell death (apoptosis) in cancer cells. patsnap.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19FN4O2 B1352929 HDAC-IN-7 CAS No. 1883690-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348099
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883690-47-8
Record name N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chidamide S Selectivity for Hdac1, Hdac2, Hdac3, and Hdac10

Modulation of Gene Expression through Histone Hyperacetylation

Histone acetylation is a key epigenetic modification that regulates gene expression. nih.gov Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a condensed chromatin structure that represses gene transcription. patsnap.comnih.gov Conversely, histone acetyltransferases add acetyl groups, resulting in a more open chromatin structure that facilitates gene expression. nih.gov As an HDAC inhibitor, Chidamide disrupts this balance, promoting increased histone acetylation and consequently influencing the transcriptional activity of numerous genes. patsnap.compatsnap.comchipscreen.com

Increased Acetylation of Histone H3 (Lys9/Lys18) and H4 (Lys8)

A direct consequence of Chidamide's inhibition of HDACs is the accumulation of acetyl groups on specific lysine residues of histone proteins. Research has consistently demonstrated that Chidamide treatment leads to a significant increase in the acetylation levels of histone H3 at lysine 9 (Lys9) and lysine 18 (Lys18), as well as histone H4 at lysine 8 (Lys8). nih.govnih.govmedsci.orgportlandpress.comresearchgate.net This increased acetylation is a hallmark of HDAC inhibition and is associated with a more relaxed chromatin state, making DNA more accessible to transcription factors. nih.govpatsnap.comnih.govportlandpress.com

Experimental data, such as Western blot analysis, has been used to show the increased acetylation of these specific histone residues following Chidamide exposure in various cancer cell lines. nih.govportlandpress.comresearchgate.netfrontiersin.org For instance, studies in multiple myeloma cell lines have shown a significant increase in the acetylation of H3K8, H3K18, and H4K8 after Chidamide treatment. nih.gov Similarly, studies in leukemia cells have reported increased levels of acetylated histone H3 (K18) and acetylation of histone H3 at Lys9 and Lys18, and histone H4 at Lys8 upon Chidamide treatment. portlandpress.comresearchgate.nete-century.us

Reactivation of Tumor Suppressor Genes

The altered chromatin structure resulting from Chidamide-induced histone hyperacetylation plays a crucial role in the reactivation of genes that were previously silenced in cancer cells. patsnap.compatsnap.comdataintelo.comresearchgate.net Tumor suppressor genes are frequently silenced in malignancies through epigenetic mechanisms, including aberrant DNA methylation and histone deacetylation. researchgate.net By inhibiting HDACs, Chidamide promotes the re-expression of these silenced tumor suppressor genes. patsnap.compatsnap.comdataintelo.com This reactivation helps to restore normal cellular functions that regulate cell growth, differentiation, and apoptosis, thereby contributing to the anti-tumor effects of Chidamide. patsnap.compatsnap.com The mechanism involves the shift from a condensed, transcriptionally repressed chromatin state to an open, transcriptionally active state, allowing the necessary proteins to bind to gene promoters and initiate transcription. patsnap.compatsnap.comnih.gov

Induction of Cell Cycle Arrest

Chidamide has been shown to induce cell cycle arrest in a variety of cancer cell types, a critical mechanism for inhibiting tumor cell proliferation. patsnap.compatsnap.comchipscreen.commedsci.orgfrontiersin.orge-century.usnih.gove-century.ushaematologica.orgresearchgate.netjcancer.org Cell cycle progression is tightly regulated by a complex network of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. Dysregulation of these regulators is a common feature of cancer. Chidamide's ability to modulate the expression and activity of these proteins leads to cell cycle blockade.

G0/G1 Phase Arrest

Multiple studies have reported that Chidamide treatment leads to the accumulation of cancer cells in the G0/G1 phase of the cell cycle. patsnap.commedsci.orgfrontiersin.orge-century.usnih.gove-century.usresearchgate.netjcancer.org This arrest prevents cells from entering the S phase, where DNA replication occurs, thus halting cell proliferation. This G0/G1 arrest has been observed in various cancer cell lines, including transformed follicular lymphoma cells, leukemia cells, and multiple myeloma cells. frontiersin.orge-century.usresearchgate.netjcancer.org Flow cytometry analysis is a common technique used to demonstrate the increased proportion of cells in the G0/G1 phase after Chidamide treatment. nih.gove-century.usresearchgate.netjcancer.org

Table 1: Illustrative Data on Chidamide-Induced G0/G1 Arrest

Cell Line ExampleChidamide ConcentrationTreatment DurationObserved Effect (G0/G1 Phase)Source Description
t-FL cellsDose-dependentNot specifiedIncreased G0/G1 arrestDose-dependently inhibited cell proliferation, caused G0/G1 cycle arrest frontiersin.org
Leukemia cellsDose-dependent72 hoursArrested at G0/G1 phaseCells arrested at the G0/G1 phase in a dose dependent manner e-century.us
Multiple Myeloma cellsVarious concentrationsNot specifiedSignificantly increased G1 phasePercentage of G1 phase was significantly increased jcancer.org

G2/M Phase Arrest

While G0/G1 arrest is a prominent effect of Chidamide monotherapy, some research indicates that Chidamide can also induce G2/M phase arrest, particularly when used in combination with other agents or in specific cellular contexts. For example, in leukemia cells, while Chidamide alone caused G0/G1 arrest, the combination with decitabine (B1684300) primarily resulted in G2/M phase arrest. e-century.us Similarly, in breast cancer cells, the combination of Chidamide with doxorubicin (B1662922) significantly increased the percentage of cells in the G2/M phase compared to Chidamide alone. nih.gov This suggests that Chidamide's impact on cell cycle progression can be influenced by the cellular context and the presence of other therapeutic agents.

Table 2: Illustrative Data on Chidamide-Induced G2/M Arrest (Combination Therapy)

Cell Line ExampleCombination TreatmentObserved Effect (G2/M Phase)Source Description
Leukemia cellsChidamide + DecitabineMainly blocked in G2/M phaseWhen chidamide was combined with decitabine, the cell cycle was mainly blocked in G2/M phase e-century.us
Breast Cancer cellsChidamide + DoxorubicinSignificantly increased G2/M phaseThe combined use of DOX and CHI significantly increased the percentage of cells at G2/M phase compared with the CHI-treated group nih.gov

Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

A key mechanism underlying Chidamide-induced cell cycle arrest is the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21 (also known as CDKN1A) and p27 (also known as CDKN1B). patsnap.comfrontiersin.orge-century.use-century.ushaematologica.orgnih.govnih.govresearchgate.nete-century.us These proteins act as negative regulators of the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, which are essential for transitioning through different cell cycle phases. haematologica.orge-century.us

Studies have shown that Chidamide treatment leads to increased mRNA and protein levels of p21 and p27 in various cancer cell lines. nih.govresearchgate.net This upregulation of CKIs contributes to the observed cell cycle arrest, particularly at the G0/G1 phase. e-century.usnih.govhaematologica.orge-century.us For instance, research indicates that Chidamide-induced G0/G1 arrest might be related to the upregulation of p21 expression. e-century.usnih.gove-century.us One proposed mechanism for p21 upregulation involves the release of HDAC1 from the p21 promoter upon Chidamide treatment, allowing for increased p21 transcription. haematologica.org The increased levels of p21 and p27 ultimately inhibit CDK activity, preventing the phosphorylation of proteins required for cell cycle progression and thus enforcing cell cycle arrest. haematologica.org

Table 3: Illustrative Data on Chidamide-Induced Upregulation of p21 and p27

Cell Line ExampleChidamide ConcentrationTreatment DurationObserved Effect (p21/p27 Levels)Source Description
t-FL cellsTime-dependentNot specifiedUpregulated p27Chidamide also upregulated p27... in a time-dependent manner. frontiersin.org
B-cell lymphoma3 µM24, 48, or 72 hIncreased p21 and p27 mRNA/proteinp21/p27 were increased at both mRNA and protein levels upon the chidamide treatment nih.govresearchgate.net
Leukemia cellsNot specifiedNot specifiedUpregulated p21Chidamide could inhibit HDAC activity and up-regulate p21 expression levels. e-century.us
MDS and AML cells3 µM24 hoursElevated p21 mRNA/proteinmRNA level of p21 was obviously upregulated... Western blot analysis further confirmed that Chidamide increased the protein expression of p21 e-century.us
Multiple Myeloma cellsVarious concentrationsNot specifiedReduced levels of p21 and p27Additionally, in the presence of chidamide, levels of cell cycle-related proteins, including p27, p21... were all reduced haematologica.org

Downregulation of Cyclins (e.g., Cyclin D1, Cyclin A2, Cyclin B1) and CDKs (e.g., CDK2, CDK4)

Chidamide influences cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). Studies have shown that Chidamide can induce cell cycle arrest, notably in the G0/G1 phase. This arrest is associated with alterations in the expression of key cell cycle regulators. For instance, Chidamide treatment has been observed to suppress cyclin-dependent kinase 4 (CDK4) expression in a murine xenograft model of colonic cancer. uni.lu Furthermore, Chidamide can increase the expression of cyclin-dependent kinase inhibitors such as p21 and p27, while simultaneously decreasing the levels of positive cell cycle regulators, including cyclins and CDKs, at both the transcriptional and translational levels. nih.govijpsonline.com Specifically, Chidamide has been reported to decrease cyclin D1 expression, contributing to G0/G1 arrest. mrc.ac.uk Research also indicates that Chidamide can decrease the mRNA and protein levels of cyclin A2, CDK2, and cyclin B1, potentially through the amplification of histone H3K9 acetylation on FOXO1 promoter regions. citeab.com CDK2 plays a crucial role in the G1-S phase transition of the cell cycle. frontiersin.org Cyclin D1, in complex with CDK4 and CDK6, drives the progression through the G1 phase. wikipedia.orgnih.gov

Apoptosis Induction

A significant mechanism by which Chidamide exerts its antitumor effect is the induction of apoptosis, or programmed cell death, in cancer cells. ijpsonline.commrc.ac.uknih.gov This apoptotic effect has been observed in various cancer cell lines and is often described as a caspase-dependent process. uni.lumrc.ac.ukiiab.me Chidamide has been shown to enhance apoptosis, particularly when used in combination with other therapeutic agents. uni.luwikipedia.orgnih.gov

Caspase-Dependent Apoptosis Pathways

Chidamide-induced apoptosis is frequently mediated through caspase-dependent pathways. uni.lumrc.ac.ukciteab.comiiab.mewikipedia.org The activation of a caspase cascade is a hallmark of this process. nih.gov Cell death induced by Chidamide can occur in a dose-dependent manner and is reliant on caspase activity. citeab.com Studies in leukemia cell lines have specifically linked Chidamide-induced caspase-dependent apoptosis to the generation of reactive oxygen species (ROS). uni.luiiab.me

Modulation of Apoptotic Proteins (e.g., Bax/Bcl-2 Ratio, Caspase-3, Caspase-8, Caspase-9, PARP)

Chidamide modulates the expression and activity of key proteins involved in the regulation of apoptosis. A consistent finding across multiple studies is that Chidamide treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. uni.luijpsonline.commrc.ac.uknih.gov This shift in the Bax/Bcl-2 balance favors the induction of apoptosis, often via the mitochondrial pathway. uni.luwikipedia.orgnih.gov Chidamide has been shown to promote Bax expression while inhibiting the expression of Bcl-2. nih.gov Furthermore, Chidamide treatment results in the activation of executioner caspases, such as Caspase-3, which is a downstream signal of the mitochondrial apoptotic pathway. nih.gov Cleavage of Caspase-3 has been observed following Chidamide treatment. wikipedia.org The cleavage of PARP (Poly(ADP-ribose) polymerase), a substrate of activated caspases, particularly Caspase-3, is also induced by Chidamide, serving as an indicator of apoptosis. uni.lumrc.ac.ukwikipedia.org Additionally, Chidamide can downregulate other anti-apoptotic proteins like MCL-1 and Bcl-xL. uni.lumatilda.science

Generation of Reactive Oxygen Species (ROS) leading to Mitochondrial Dysfunction

The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction play a role in Chidamide-induced apoptosis. Chidamide has been shown to induce caspase-dependent apoptosis through the generation of ROS, which leads to mitochondrial dysfunction and the release of cytochrome c. uni.luiiab.me Intracellular ROS generation is crucial for this process, and accumulation of ROS has been observed in cancer cells treated with Chidamide. iiab.me The over-generation of ROS from mitochondria, potentially linked to the suppression of antioxidant enzymes like SOD2, can trigger mitochondrial dysfunction and apoptosis. drpress.org Chidamide treatment has been shown to potentiate ROS formation, DNA damage, apoptosis, and mitochondrial dysfunction. drpress.org Increased ROS generation and loss of mitochondrial membrane potential have been associated with Chidamide-induced apoptosis in combination therapies. proquest.com

Interference with Cellular Signaling Pathways

Chidamide interferes with several cellular signaling pathways critical for cancer cell survival and proliferation. Notably, it has been shown to inhibit the PI3K/AKT signaling pathway. uni.luwikipedia.orgnewdrugapprovals.org Beyond PI3K/AKT, Chidamide has also been reported to block signaling through pathways such as RAS/MAPK, mTOR, RAF, and ERK1/2. uni.lunewdrugapprovals.org

PI3K/AKT Signaling Pathway Inhibition (e.g., PDK1, phospho-AKT)

Inhibition of the PI3K/AKT signaling pathway is a relevant mechanism of Chidamide's antitumor effects in various cancer cell lines. wikipedia.org This pathway is frequently dysregulated and continuously activated in many cancers, contributing to cell growth, survival, and resistance to therapy. citeab.commdpi.com Chidamide has been shown to suppress the PI3K/Akt pathway. newdrugapprovals.orgmrc.ac.uk Research indicates that Chidamide might promote apoptosis and suppress proliferation, in part, by disrupting the PI3K/PDK1/AKT signaling pathway. wikipedia.org Western blot analysis has revealed a marked reduction in the expression of PDK1 and phosphorylated AKT (phospho-AKT) at residues Ser473 and Thr308 following Chidamide treatment. nih.govciteab.comwikipedia.org PDK1 is a protein kinase that phosphorylates and activates AKT. citeab.com By inhibiting PDK1 expression, Chidamide can lead to the dephosphorylation and inactivation of AKT. citeab.com Inactivation of the PI3K/AKT signaling pathway can promote cell cycle arrest. citeab.com The inhibitory effect of Chidamide on phosphorylated PI3K and phosphorylated AKT can be enhanced in combination therapies. wikipedia.org Chidamide has also been shown to decrease the phosphorylation of AKT. nih.gov

RAS/MAPK Signaling Pathway Inhibition (e.g., MEK, ERK, RAF)

Chidamide has been shown to inhibit the activation of the RAS/MAPK signaling pathway in various cancer cells. Studies in non-small cell lung cancer (NSCLC) cell lines have indicated that Chidamide can inhibit the activation of the RAS/MAPK pathway, contributing to cell cycle arrest and apoptosis nih.govdovepress.com. In HCC827IR cells, Chidamide primarily inhibited the RAS/MAPK pathway nih.gov. This inhibition of signaling kinases in the MAPK/Ras pathway is reported to potentially lead to cell cycle arrest and the induction of tumor cell apoptosis, thereby inhibiting tumor cell proliferation hemonc.orghemonc.org.

JAK/STAT Signaling Pathway Modulation (e.g., JAK2/STAT3, SOCS3)

Chidamide modulates the JAK/STAT signaling pathway, which is often aberrantly activated in various cancers and promotes cell growth nih.govspandidos-publications.com. Chidamide has been shown to inhibit the activation of the JAK2/STAT3 signaling pathway. This is achieved, in part, by upregulating the expression of SOCS3 (Suppressor of Cytokine Signaling 3), a negative regulator of the JAK2/STAT3 pathway nih.govamegroups.orgnih.gov. Upregulation of SOCS3 leads to the downregulation of phosphorylated JAK2 (P-JAK2) and phosphorylated STAT3 (P-STAT3) nih.govamegroups.orgnih.gov. This modulation can lead to the downregulation of downstream targets of JAK2/STAT3, such as c-Myc and Bcl-xL, which are involved in cell cycle progression and anti-apoptosis nih.govamegroups.org. Inhibition of the JAK2/STAT3 pathway by Chidamide contributes to cell cycle arrest and inhibition of proliferation in acute myeloid leukemia (AML) cells amegroups.org. Hyperactivity of JAK-STAT signaling has also been associated with resistance to Chidamide in NK/T-cell lymphoma (NKTL) cell lines, and inhibition of JAK-STAT activity could overcome this resistance nih.gov.

Research findings on Chidamide's effect on the JAK2/STAT3 pathway include:

Cell Line (Cancer Type)Chidamide Effect on P-JAK2Chidamide Effect on P-STAT3Chidamide Effect on SOCS3Downstream EffectsSource
AML cellsDownregulatedDownregulatedUpregulatedDownregulation of c-Myc, CDK2, Bcl-2, Bcl-xl, Mcl-1; Cell cycle arrest, apoptosis amegroups.org
Myeloma cells (RPMI-8226, ARP-1)DecreasedDecreasedIncreasedDownregulation of Bcl-xL, Myc; Caspase-3 activation nih.gov
MDS and AML cells (SKM-1, HEL)DiminishedDiminishedUpregulatedDownregulation of c-Myc, Mcl-1, Bcl-xL; G1 arrest, apoptosis nih.gov

NOTCH1/NFATC1 Signaling Pathway Inhibition

Chidamide has been shown to inhibit the NOTCH1 and NFATC1 signaling pathways, particularly in the context of diffuse large B-cell lymphoma (DLBCL) tandfonline.comresearchgate.netnih.gov. Inhibition of these pathways by Chidamide contributes to the inhibition of DLBCL cell activity and can improve the tumor microenvironment by affecting immune escape tandfonline.comresearchgate.netnih.gov. In DLBCL cell lines, Chidamide downregulates the expression of NOTCH1 and NFATC1 tandfonline.comresearchgate.netnih.gov. This inhibition can also lead to a decrease in the concentration of IL-10, a cytokine downstream of the NFATC1 pathway tandfonline.comresearchgate.netresearchgate.net.

Detailed findings regarding NOTCH1/NFATC1 inhibition by Chidamide:

Cancer TypeCell Lines TestedChidamide Effect on NOTCH1 ExpressionChidamide Effect on NFATC1 ExpressionRelated EffectsSource
DLBCLOCI-LY3, OCI-LY10, HBL-1DownregulatedDownregulatedInhibited cell activity, decreased IL-10 concentration, improved tumor microenvironment tandfonline.comresearchgate.netnih.govresearchgate.net

Wnt/β-catenin Signaling Pathway Modulation (e.g., Wnt3a, Wnt5a/b, β-catenin, phosphorylated GSK3β)

Chidamide has been reported to modulate the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cancer growth and progression mdpi.com. Chidamide can suppress β-catenin expression in various cancer cells, including NSCLC cell lines nih.gov. The Wnt/β-catenin pathway involves the regulation of β-catenin phosphorylation by kinases like GSK3β, which affects its stability and degradation mdpi.comoncotarget.com. While the search results indicate Chidamide's effect on β-catenin expression nih.gov, direct detailed findings on its modulation of Wnt3a, Wnt5a/b, or phosphorylated GSK3β in the context of the Wnt/β-catenin pathway were not extensively detailed in the provided snippets. However, one study suggests that Chidamide and venetoclax (B612062) synergistically inhibit the Wnt/β-catenin signaling pathway by inhibiting MYCN and increasing DKK3 expression in B-ALL cells nih.gov.

Research on Chidamide's impact on the Wnt/β-catenin pathway:

Cancer TypeCell Lines TestedChidamide Effect on β-catenin ExpressionRelated EffectsSource
NSCLCHCC827, HCC827IR, H1975DownregulatedContributes to cell cycle arrest and apoptosis nih.gov
B-ALLNot specifiedSynergistic inhibition with venetoclaxInhibition of MYCN, increased DKK3 expression, inhibited cell proliferation nih.gov

DNA Damage Response (DDR) and Cell Cycle Checkpoint Activation (e.g., ATM-Chk2-p53-p21 pathway)

Chidamide is known to activate the DNA damage response (DDR) and cell cycle checkpoint pathways. This activation is crucial for arresting the cell cycle to allow for DNA repair or induce apoptosis in damaged cells researchgate.net. Chidamide activates the ATM-Chk2-p53-p21 pathway, leading to cell cycle arrest, particularly at the G0/G1 phase nih.govnih.gove-century.us. In NK/T-cell lymphoma cell lines, Chidamide increases p21 expression and activates the ATM-Chk2-p53-p21 pathway nih.govnih.gov. Similarly, in multiple myeloma cells, Chidamide increases phosphorylated-p53 and p21 expression, contributing to G0/G1 arrest nih.gov. p21, a CDK inhibitor, plays a key role in regulating the G0/G1 to S-phase transition and is regulated by ATM, p53, and Chk2 nih.gov.

Key findings on Chidamide's effect on DDR and cell cycle checkpoints:

Cancer TypeCell Lines TestedChidamide Effect on p21 ExpressionChidamide Effect on p53/p-p53 ExpressionEffect on Cell Cycle PhasePathway ActivationSource
Multiple MyelomaRPMI8226, U266IncreasedIncreased p-p53 (p53 expression unchanged)G0/G1 arrestATM-Chk2-p53-p21 pathway nih.gov
NK/T-cell lymphomaSNT-8, SNK-10IncreasedNot specifiedG0/G1 arrestATM-Chk2-p53-p21 pathway nih.govnih.gove-century.us
Colon cancerNot specifiedIncreasedIncreased p53, p-p53Not specifiedNot specified nih.gov
Myelodysplastic syndromesNot specifiedUpregulatesUpregulates p-p53G0/G1 arrestNot specified nih.gov
Pancreatic cancerNot specifiedModulatesModulates Bax/Bcl-2 ratioNot specifiedNot specified e-century.us

Reversal of Epithelial-Mesenchymal Transition (EMT)

Chidamide has demonstrated the ability to reverse Epithelial-Mesenchymal Transition (EMT), a process crucial for cancer metastasis and drug resistance researchgate.netmdpi.complos.org. EMT involves the loss of epithelial characteristics and the acquisition of mesenchymal features mdpi.complos.org. Reversing EMT can contribute to regaining drug sensitivity in resistant cancer cells plos.org. Studies have shown that Chidamide can alleviate TGF-β induced EMT in lung cancer cell lines e-century.usresearchgate.net. This reversal is associated with changes in the expression of epithelial markers like E-cadherin and mesenchymal markers like Vimentin researchgate.netplos.orgnih.gov. Chidamide's ability to reverse EMT may involve modulating protein lysine acetylation, which plays a role in regulating EMT marker proteins nih.gov.

Research findings on Chidamide and EMT reversal:

Cancer TypeCell Lines TestedEffect on EMTAssociated ChangesSource
Lung cancerA549, H1975Alleviates TGF-β induced EMTAttenuated TGF-β mediated effects on E-cadherin expression and SMAD2 phosphorylation; Affects E-cadherin, fibronectin, slug expression e-century.usresearchgate.net
Breast cancer4T1 (in vivo model)Achieved inversion of EMT in solid tumorsConfirmed by immunohistochemical staining of E-cadherin, Vimentin, and β-catenin nih.gov
NSCLCH1975Increases sensitivity to icotinib (B1223) through restoring E-cadherin expressionRestores E-cadherin expression nih.gov

Modulation of DNA Damage and Repair Mechanisms

Chidamide influences DNA damage and repair mechanisms. While activating DDR pathways and cell cycle checkpoints to allow for repair researchgate.net, Chidamide can also enhance DNA damage induced by other agents. For instance, Chidamide has been shown to synergistically enhance platinum-induced DNA damage responses in non-small-cell lung cancer cells dovepress.comtandfonline.com. The modulation of histone acetylation by Chidamide can influence the accessibility of DNA for repair mechanisms iiab.mepatsnap.comtandfonline.com. Detailed mechanisms of how Chidamide directly modulates specific DNA repair pathways (e.g., nucleotide excision repair, homologous recombination) were not extensively detailed in the provided search results, beyond its role in activating DDR checkpoints that facilitate repair processes.

Enhancement of DNA Double-Strand Breaks (e.g., with Gemcitabine)

Chidamide has been shown to enhance the induction of DNA double-strand breaks (DSBs), particularly when combined with chemotherapeutic agents like Gemcitabine (B846). Gemcitabine is a nucleoside analog that disrupts DNA synthesis and repair, leading to apoptosis in cancer cells. sci-hub.se Studies have demonstrated that Chidamide can synergistically enhance Gemcitabine-induced cell growth arrest and apoptosis in various cancer cell lines, including pancreatic cancer. dovepress.combiorxiv.orgnih.gov

The synergistic effect is associated with an increase in Gemcitabine-induced DNA double-strand breaks. dovepress.comnih.gov This enhancement is potentially linked to Chidamide's ability to induce S phase arrest and abrogate the G2/M cell cycle checkpoint, potentially through the suppression of CHK1 expression. dovepress.comnih.gov By interfering with cell cycle progression and checkpoint control, Chidamide can trap cells with Gemcitabine-induced DNA damage, leading to the accumulation of DSBs and subsequent apoptosis. dovepress.comnih.gov

Research in pancreatic cancer cell lines, such as BxPC-3 and PANC-1, has shown that combining Chidamide with Gemcitabine leads to a greater induction of DNA double-strand breaks compared to treatment with either agent alone. nih.gov This cooperative effect on DNA damage contributes significantly to the observed synergistic cytotoxicity. nih.gov

Suppression of DNA Repair Proteins (e.g., RAD51, MRE11)

A key mechanism by which Chidamide enhances the efficacy of DNA-damaging agents is by suppressing the expression or function of proteins involved in DNA repair pathways. Specifically, Chidamide has been shown to downregulate the expression of key DNA repair proteins such as RAD51 and MRE11. escholarship.org

RAD51 is a central protein in homologous recombination (HR) repair, a major pathway for repairing DNA double-strand breaks. dovepress.comnih.govresearchgate.net MRE11 is part of the MRN complex (MRE11-RAD50-NBS1), which plays a crucial role in initiating DNA DSB repair, including both HR and non-homologous end joining (NHEJ). nih.gov

By suppressing RAD51 and MRE11, Chidamide can impair the ability of cancer cells to repair the DNA damage induced by chemotherapy or radiation. nih.govescholarship.orgdovepress.com This impaired repair capacity leads to the accumulation of unrepaired DNA breaks, which can trigger apoptosis and enhance the cytotoxic effects of DNA-damaging agents. nih.govtandfonline.com

Studies have indicated that Chidamide can reduce the expression levels of RAD51 and MRE11 proteins in drug-resistant cancer cells, contributing to the reversal of resistance to certain therapies. escholarship.org This suggests that Chidamide's impact on DNA repair proteins is a significant factor in its ability to sensitize cancer cells to treatment. nih.govescholarship.org While homologous recombination is a primary target, the interplay with other repair pathways like non-homologous end joining is also an area of investigation for HDAC inhibitors. tandfonline.comnih.govscispace.complos.org

The downregulation of RAD51 and MRE11 by Chidamide can disrupt the efficient repair of DNA double-strand breaks, making cancer cells more vulnerable to agents that induce such damage. nih.govescholarship.orgdovepress.com This mechanism is crucial for understanding the synergistic effects observed when Chidamide is used in combination therapies. sci-hub.senih.govbiorxiv.org

Illustrative Data:

While specific quantitative data tables for Chidamide's effect on RAD51 and MRE11 protein levels across various studies can vary based on cell type, concentration, and treatment duration, the consistent finding across multiple research efforts is the observed downregulation of these repair proteins. Below is a conceptual representation of how such data might be presented, based on findings indicating decreased expression upon Chidamide treatment. escholarship.org

Treatment GroupRelative RAD51 Protein LevelRelative MRE11 Protein Level
Control1.01.0
Chidamide (Concentration)DecreasedDecreased
Combination TherapyFurther DecreasedFurther Decreased

Note: The values in the table are illustrative and represent a general trend observed in research findings where Chidamide treatment led to a reduction in RAD51 and MRE11 protein levels compared to control or single-agent treatment groups. Actual quantitative data would require specific experimental details from individual studies. escholarship.org

Preclinical Investigations of Chidamide

In Vitro Studies on Cancer Cell Lines

In vitro studies using various cancer cell lines have been instrumental in understanding the cellular and molecular mechanisms underlying Chidamide's antitumor activity. These studies commonly employ assays to assess cell proliferation, apoptosis, cell cycle distribution, and changes in gene and protein expression.

Cell Proliferation Inhibition Assays (e.g., CCK-8 assay)

Cell proliferation inhibition assays, such as the Cell Counting Kit-8 (CCK-8) assay, are widely used to quantify the effect of Chidamide (B1683975) on the growth and viability of cancer cells. Studies have shown that Chidamide inhibits the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. For instance, Chidamide potently reduced cell viability in four transformed follicular lymphoma (t-FL) cell lines (RL, DOHH2, SU-DHL4, and Karpas422) as assessed by the CCK-8 assay. frontiersin.org The half-maximal inhibitory concentration (IC50) values varied among different cell lines and treatment durations, indicating differential sensitivity. frontiersin.orgdovepress.com In pancreatic cancer cells (PaTu8988), Chidamide caused a significant concentration-dependent inhibitory effect on cell proliferation. spandidos-publications.com Similarly, Chidamide has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cell lines, such as SKM-1 and THP-1, in a dose- and time-dependent manner. researchgate.netnih.gov

Here is an example of how such data might be presented:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
ARP-1 (MM)-1.1 - 12.9-
XG1 (MM)-1.1 - 12.9-
DOHH2 (t-FL)---
SU-DHL4 (t-FL)---
PaTu8988 (Pancreatic)>5 (at 48h)--
SKM-1 (AML)-Dose-dependent inhibition observed researchgate.net-
THP-1 (AML)-Dose-dependent inhibition observed researchgate.net-

*Note: IC50 range observed across multiple myeloma cell lines after 48 hours of treatment. jcancer.org Specific values for ARP-1 and XG1 within this range were not explicitly provided in the snippet for 48h, but dose-dependent cytotoxicity was shown. jcancer.org

Apoptosis and Cell Cycle Analysis (e.g., Annexin V/PI assay, flow cytometry)

Chidamide's effect on inducing apoptosis and altering cell cycle progression has been widely investigated using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Studies consistently show that Chidamide treatment leads to increased apoptosis in various cancer cell lines. frontiersin.orgdovepress.comspandidos-publications.comnih.govjcancer.orgresearchgate.netspandidos-publications.com For example, Chidamide induced caspase-dependent apoptosis in t-FL cells. frontiersin.org Dose-dependent increases in apoptotic cells were observed in multiple myeloma cell lines (ARP-1 and XG1) after Chidamide treatment. jcancer.org In pancreatic cancer cells, Chidamide induced early apoptosis in a dose-dependent manner. spandidos-publications.com

Regarding cell cycle analysis, Chidamide has been shown to induce cell cycle arrest, often at the G0/G1 phase. frontiersin.orgdovepress.comresearchgate.netnih.govjcancer.orgdovepress.comnih.gov In t-FL cells, Chidamide caused G0/G1 cycle arrest. frontiersin.org Flow cytometry analysis revealed that Chidamide induced the accumulation of cells in the sub-G0/G1 phase and reduced cells in the S phase in t-FL cell lines. frontiersin.org Similarly, Chidamide induced G1 arrest in multiple myeloma cells. jcancer.org In some contexts, such as triple-negative breast cancer cells resistant to fluzoparib (B607573), Chidamide alone or in combination arrested cells in the G2/M phase. frontiersin.org

Here is a summary of observed cell cycle effects:

Cancer TypeCell Lines StudiedObserved Cell Cycle Effect(s)
Transformed Follicular Lymphoma (t-FL)RL, DOHH2, SU-DHL4, Karpas422G0/G1 arrest, reduced S phase, accumulation in sub-G0/G1 frontiersin.org
Multiple Myeloma (MM)ARP-1, XG1G1 arrest jcancer.org
Acute Myeloid Leukemia (AML)K562, HL60, SKM-1, THP-1G0/G1 arrest researchgate.netnih.gov
Colon CancerLoVoG0/G1 arrest nih.gov
Triple-Negative Breast CancerHCC1937-FR, MDA-MB-468-FR (Fluzoparib-resistant)G2/M arrest frontiersin.org
Breast Cancer (MDR)MCF-7/A02, CALDOXG0/G1 arrest frontiersin.org
Diffuse Large B-cell Lymphoma (DLBCL)SUDHL-4G0/G1 arrest researchgate.net

Gene Expression Profiling and RNA-seq Analysis

RNA sequencing (RNA-seq) and gene expression profiling have been employed to identify the molecular targets and pathways affected by Chidamide treatment. These studies provide insights into the transcriptional changes that contribute to its antitumor effects. For instance, RNA-seq analysis in t-FL cells revealed gene expression alterations involving the PI3K-AKT signaling pathway, suggesting it might account for Chidamide's antitumor activity as a single agent. frontiersin.org

In diffuse large B-cell lymphoma (DLBCL) cells, RNA sequencing showed that Chidamide significantly increased the expression of over 2000 transcriptomes, with approximately 1000 belonging to cell membrane and cell periphery pathways, including MS4A1 (which encodes CD20). nih.gov In breast cancer MCF-7 cells, RNA-seq analysis identified differentially expressed genes, with functional enrichment analysis indicating involvement in biological processes. nih.govdntb.gov.uaresearchgate.net Potential candidate genes significantly associated with Chidamide treatment in breast cancer, including TP53, ACLY, PPARG, and JUN, were identified through bioinformatics analysis of RNA-seq data. nih.gov RNA-seq has also been used to profile genome-wide gene expression in AML cells treated with Chidamide, revealing altered pathways. researchgate.net In soft tissue sarcoma cells, RNA-seq analysis of upregulated genes upon Chidamide treatment revealed significantly affected immune-related pathways. bmj.com

Protein Expression Analysis (e.g., Western blot)

Western blot analysis is a common technique used to examine the effect of Chidamide on the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways. Studies have shown that Chidamide treatment leads to changes in the expression of various proteins. For example, in pancreatic cancer cells, Chidamide treatment significantly decreased the expression of type I HDACs, uncleaved Caspase-3, and p21, while increasing the ratio of Bax/Bcl-2 expression. spandidos-publications.com Western blot analysis in DLBCL cells treated with Chidamide revealed enhanced expression of cleaved caspase-3 and decreased expression of Bcl-2, consistent with induced apoptosis. spandidos-publications.com Chidamide has also been shown to decrease the protein levels of HDAC1 in multiple myeloma cells. jcancer.org In colon cancer cells, Chidamide alone or in combination with 5-fluorouracil (B62378) upregulated the expressions of cleaved Caspase-3 and cleaved PARP, increased p53, phosphorylated-p53, p21, and γH2AX levels, and suppressed cyclin dependent kinase 4 (CDK4) expression. nih.gov Western blot analysis has also been used to detect the expression of apoptosis-related proteins like BCL-2, BCL-XL, and caspase 8 in AML cells treated with Chidamide. ashpublications.org Chidamide has been shown to inhibit HDAC mRNA and protein expression in leukemic cells. researchgate.net

Here are some proteins whose expression has been shown to be modulated by Chidamide:

ProteinObserved Change in ExpressionCancer Type Studied
Type I HDACs (HDAC1, 2, 3)DecreasedPancreatic Cancer spandidos-publications.com, AML nih.govresearchgate.net, DLBCL spandidos-publications.com, Breast Cancer frontiersin.orgamegroups.org
HDAC10DecreasedBreast Cancer amegroups.org
Caspase-3 (cleaved)IncreasedPancreatic Cancer spandidos-publications.com, DLBCL spandidos-publications.com, Colon Cancer nih.gov, NSCLC jcancer.org
PARP (cleaved)IncreasedColon Cancer nih.gov, NSCLC jcancer.org, DLBCL researchgate.net
Bax/Bcl-2 ratioIncreasedPancreatic Cancer spandidos-publications.com
Bcl-2DecreasedPancreatic Cancer spandidos-publications.com, DLBCL spandidos-publications.comzju.edu.cn
p21Decreased spandidos-publications.com, Increased nih.govfrontiersin.orgamegroups.orgPancreatic Cancer spandidos-publications.com, Colon Cancer nih.gov, Breast Cancer frontiersin.orgamegroups.org
CDK4SuppressedColon Cancer nih.gov, AML plos.org
p53IncreasedColon Cancer nih.gov, Breast Cancer frontiersin.org, DLBCL zju.edu.cn
Phosphorylated-p53IncreasedColon Cancer nih.gov
γH2AXIncreasedColon Cancer nih.gov, NSCLC rsc.org
p-AKTDownregulatedColon Cancer nih.gov, DLBCL researchgate.net
p-mTORDownregulatedColon Cancer nih.gov
p-p70S6KDownregulatedColon Cancer nih.gov
p-RafDownregulatedColon Cancer nih.gov
p44/42 Erk1/2DownregulatedColon Cancer nih.gov
STAT3Decreased (mRNA and protein), Reduced phosphorylationDLBCL spandidos-publications.com
MYCReducedDLBCL zju.edu.cn
BIMIncreasedDLBCL zju.edu.cn
CD20Increased (surface expression)DLBCL nih.govtandfonline.com
E-cadherinRestored/IncreasedNSCLC jcancer.org, NSCLC (EMT model) rsc.org
β-cateninSuppressed/DownregulatedNSCLC jcancer.org, t-FL nih.govphysiciansweekly.com
Wnt3a, Wnt5a/bDecreasedt-FL nih.govphysiciansweekly.com
phosphorylated GSK3βDecreasedt-FL nih.govphysiciansweekly.com
BCL-xLInhibitedt-FL nih.govphysiciansweekly.com
RPS27ADecreasedColon Cancer dovepress.com
xCT, GPX4DownregulatedBreast Cancer (MCF7) amegroups.org
Keap1DecreasedBreast Cancer (MCF7) amegroups.org
Nrf2IncreasedBreast Cancer (MCF7) amegroups.org
HO-1IncreasedBreast Cancer (MCF7) amegroups.org
PDK1, phospho-AKTReducedDLBCL researchgate.net
CD22IncreasedB-cell lymphoma cell lines researchgate.net
NOTCH1InhibitedDLBCL tandfonline.com
NFATC1InhibitedDLBCL tandfonline.com

In Vivo Efficacy in Xenograft Models

Preclinical investigations of Chidamide also involve evaluating its efficacy in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of Chidamide's ability to inhibit tumor growth and its effects on the tumor microenvironment.

Tumor Growth Inhibition

Here is a summary of tumor growth inhibition findings in xenograft models:

Cancer TypeXenograft Model StudiedObserved Effect on Tumor Growth
Colon CancerHuman colon cancer LoVo cell xenograftsInhibition of tumor growth (alone and in combination with 5-Fu) nih.gov
Pancreatic CancerPancreatic tumor murine modelSignificant inhibition of tumor growth spandidos-publications.com
Non-Small Cell Lung Cancer (NSCLC)HCC827IR, H1975 xenograftsInhibition of tumor growth (alone and in combination with icotinib) jcancer.org
Transformed Follicular Lymphoma (t-FL)SU-DHL4 cell xenograftsReduced tumor burden and extended survival (in combination with venetoclax) nih.govphysiciansweekly.com
Diffuse Large B-cell Lymphoma (DLBCL)DLBCL-bearing xenograft miceSignificantly inhibited tumor growth (alone and in combination with Rituximab (B1143277) or venetoclax) nih.govzju.edu.cn
Soft Tissue SarcomaMurine modelPromoted tumor regression (in combination with anti-PD-1 antibody) bmj.com
Acute Myeloid Leukemia (AML)Subcutaneous xenografts miceInhibition of tumor proliferation researchgate.net
Triple-Negative Breast CancerHCC1937-FR xenograft modelSignificantly inhibited proliferation, migration, and invasiveness (in combination with fluzoparib) frontiersin.org
Breast Cancer (MDR)In vivo experimentsSignificant cytotoxicity (in combination with doxorubicin) frontiersin.org
B-cell LymphomaA20 B-cell lymphoma mice xenograft modelEnhanced anti-tumor immune function (in combination with immune checkpoint inhibitors) researchgate.net

Impact on Tumorigenesis and Development

Preclinical studies have extensively evaluated the tumor inhibitory activity of chidamide across a range of cancer types. dovepress.comnih.gov In various cancer cell lines, including colonic cancer, leukemia, and hepatocellular carcinoma, chidamide has demonstrated the ability to suppress proliferation and induce cell cycle arrest. dovepress.comnih.gov For instance, in colonic cancer cell lines, chidamide inhibited the PI3K/AKT and RAS/MAPK signaling pathways, leading to cell cycle arrest and suppressed proliferation. dovepress.comnih.gov In hepatocellular carcinoma cells, chidamide upregulated the cyclin-dependent kinase inhibitor P21, contributing to cell cycle arrest. dovepress.comnih.gov Studies in pancreatic cancer cell lines and in vivo tumors have shown that chidamide treatment suppressed cellular proliferation by promoting mitochondrial pathway-dependent cell apoptosis. dovepress.comnih.govspandidos-publications.com

In transformed follicular lymphoma (t-FL) cell lines, chidamide dose-dependently inhibited cell proliferation, caused G0/G1 cycle arrest, and triggered apoptosis. nih.govresearchgate.net In vivo studies using xenograft models have further supported the antitumor activity of chidamide. In a murine xenograft model of colonic cancer, chidamide, particularly in combination with 5-fluorouracil, suppressed tumor growth. dovepress.com In a t-FL tumor xenograft model, chidamide effectively inhibited tumorigenesis and development in vivo. nih.govfrontiersin.org Similar inhibitory effects on tumor growth have been observed in pancreatic tumor murine models. spandidos-publications.comnih.gov

Chidamide has also shown potential in modulating the tumor microenvironment. Preclinical studies suggest it can enhance antitumor immune mechanisms, such as increasing the cytotoxic effects of peripheral blood mononuclear cells, particularly natural killer cells, on target leukemia cell lines. dovepress.com More recent research indicates that chidamide can reprogram tumor-associated macrophages (TAMs) to an M1 phenotype, which is associated with anti-tumor activity. ashpublications.org In vivo studies showed that chidamide treatment suppressed tumor growth alongside an increase in M1 macrophage infiltration in lymphoma models. ashpublications.org

Table 1: Summary of Preclinical Antitumor Effects of Chidamide

Cancer TypeIn Vitro EffectsIn Vivo Effects (Xenograft Models)Key Mechanisms ExploredSource
Colonic CancerInhibited proliferation, cell cycle arrestSuppressed tumor growth (alone and in combination)Inhibition of PI3K/AKT and RAS/MAPK pathways dovepress.comnih.gov
LeukemiaInduced apoptosisEnhanced immune cell cytotoxicityCaspase-dependent apoptosis, ROS generation, mitochondrial dysfunction dovepress.comnih.gov
Hepatocellular CarcinomaUpregulated P21, cell cycle arrestNot specified in snippetsUpregulation of P21 dovepress.comnih.gov
Pancreatic CancerSuppressed proliferation, induced apoptosisInhibited tumor growth, induced apoptosisUpregulation of BAX/BCL2 ratio, mitochondrial apoptosis pathway, downregulation of p21 dovepress.comnih.govspandidos-publications.comnih.gov
Transformed Follicular LymphomaInhibited proliferation, G0/G1 arrest, apoptosisInhibited tumorigenesis and developmentSuppression of PI3K/PDK1/AKT pathway, induced apoptosis, cell cycle arrest nih.govresearchgate.netfrontiersin.org
Non-Small Cell Lung CancerInhibited proliferation, cell cycle arrest, apoptosisInhibited tumor growth (alone and in combination)Inhibition of PTK signaling pathways, upregulation of E-cadherin jcancer.orgnih.gov
Soft Tissue SarcomaPotential inhibitory effectsRetarded tumor growth (in combination)Upregulation of MHC class I genes and PD-L1 expression, increased CD8+ T cell infiltration bmj.com
B-cell Non-Hodgkin LymphomaLimited growth, proliferation, survival; promoted apoptosis and autophagyPromising results in combination therapiesInhibition of HDAC2/STAT3/BCL-2, interference with PI3K/AKT, NOTCH1/NFATC1 signaling nih.govtandfonline.com

Histopathological and Molecular Analysis of Tumor Samples

Histopathological and molecular analyses of tumor samples from preclinical models treated with chidamide have provided insights into its mechanisms of action. Histological examination of pancreatic tumors from nude mice treated with chidamide showed increased cell apoptosis and reduced cell proliferation compared to control groups. spandidos-publications.com In a t-FL xenograft model, tumor tissues from chidamide-treated mice displayed nuclear shrinkage and a marked increase in apoptotic cells, as detected by TUNEL assay and H&E staining. nih.govfrontiersin.org

Molecular analysis has revealed that chidamide influences various signaling pathways and gene expression levels critical for tumor growth and survival. In colonic cancer cells, chidamide inhibited the PI3K/AKT and RAS/MAPK pathways. dovepress.comnih.gov In leukemia cells, it induced caspase-dependent apoptosis. dovepress.comnih.gov Studies in pancreatic cancer demonstrated that chidamide treatment increased the ratio of proapoptotic BAX to antiapoptotic BCL-2 expression and decreased the expression of uncleaved Caspase-3 and p21, suggesting the promotion of mitochondrial apoptosis. spandidos-publications.comnih.gov

In t-FL cells and xenografts, RNA sequencing analysis indicated that gene expression alterations involving the PI3K-AKT signaling pathway might underlie chidamide's antitumor activity. nih.gov Chidamide treatment led to significantly reduced p-PDK1 expression and markedly increased expression of P27, cleaved caspase-3, and cleaved PARP in t-FL tumors, consistent with in vitro findings. nih.govfrontiersin.org Immunohistochemical staining showed decreased levels of proliferation markers Ki-67 and PCNA in tumor tissues from chidamide-treated mice. nih.gov

Chidamide's impact on gene transcription is linked to its activity as an HDAC inhibitor, leading to increased acetylation of histone H3 at Lys9/Lys18 and H4 at Lys8. dovepress.comnih.gov This increased acetylation can result in the activation of gene transcription. dovepress.comnih.gov Beyond histone modification, chidamide also affects the expression of non-histone proteins and signaling molecules. For instance, it can downregulate the anti-apoptotic protein MCL-1. dovepress.comnih.gov

Recent studies have also highlighted chidamide's influence on the tumor immune microenvironment at a molecular level. It has been shown to upregulate MHC class I genes and PD-L1 expression in sarcoma models, potentially enhancing antitumor immune responses. bmj.com RNA-seq and ChIP-seq analyses in NK-T cell lymphoma models revealed that chidamide can enhance T-cell chemokine expression and augment the IFN-γ response through histone modification, leading to increased CD8 T-cell infiltration. researchgate.net Furthermore, chidamide's unique ability to reprogram TAMs to an M1 phenotype involves a novel mechanism related to the splicing factor SF1 and specific splicing products like SETD4-L and PPWD1-L. ashpublications.org

Table 2: Molecular and Histopathological Findings in Preclinical Studies

Cancer TypeHistopathological FindingsKey Molecular Alterations ObservedSource
Pancreatic CancerIncreased apoptosis, less proliferationIncreased Bax/Bcl-2 ratio, decreased uncleaved Caspase-3 and p21, decreased type I HDACs spandidos-publications.comnih.gov
Transformed Follicular LymphomaNuclear shrinkage, increased apoptotic cellsReduced p-PDK1, increased P27, cleaved caspase-3, cleaved PARP; decreased Ki-67 and PCNA; alterations in PI3K-AKT pathway genes nih.govresearchgate.netfrontiersin.org
Colonic CancerNot specified in snippetsInhibition of PI3K/AKT and RAS/MAPK pathways dovepress.comnih.gov
LeukemiaNot specified in snippetsCaspase-dependent apoptosis, ROS generation, mitochondrial dysfunction dovepress.comnih.gov
Hepatocellular CarcinomaNot specified in snippetsUpregulation of P21 dovepress.comnih.gov
Non-Small Cell Lung CancerNot specified in snippetsInhibition of PTK signaling pathways, upregulation of E-cadherin jcancer.orgnih.gov
Soft Tissue SarcomaNot specified in snippetsUpregulation of MHC class I genes and PD-L1 expression, increased CD8+ T cell infiltration bmj.com
B-cell Non-Hodgkin LymphomaNot specified in snippetsInhibition of HDAC2/STAT3/BCL-2, interference with PI3K/AKT, downregulation of NOTCH1 and NFATC1 nih.govtandfonline.com
NK-T Cell LymphomaNot specified in snippetsEnhanced T-cell chemokine expression, augmented IFN-γ response, increased CD8 T-cell infiltration, SF1 and splicing products ashpublications.orgresearchgate.net

Clinical Efficacy and Therapeutic Applications of Chidamide

Monotherapy Efficacy in Hematological Malignancies

Chidamide (B1683975) has shown significant therapeutic benefit in patients with peripheral T-cell lymphoma (PTCL), a group of aggressive and heterogeneous non-Hodgkin lymphomas. nih.govfrontiersin.org Its approval for relapsed or refractory PTCL in China and Japan marked a significant advancement in the treatment landscape for this challenging disease. chipscreen.comchipscreenusa.com

In a pivotal Phase II trial for relapsed or refractory PTCL, chidamide monotherapy was evaluated in 79 patients. nih.gov The study demonstrated meaningful clinical activity, leading to its approval for this indication. nih.govnih.gov A multicenter real-world study in China involving 383 patients with relapsed or refractory PTCL further corroborated these findings, showing a favorable efficacy and safety profile for chidamide monotherapy. nih.gov Another real-world study in China with 261 patients receiving chidamide monotherapy also reported significant clinical benefits. nih.govfrontiersin.org

A larger, multi-center real-world study in China involving 256 patients on chidamide monotherapy showed an ORR of 39.06%. nih.gov Another significant real-world study with 261 patients demonstrated an even higher ORR of 58.6%, with 21.1% achieving a complete response. nih.govfrontiersin.org In a Japanese study of 55 patients with relapsed or refractory PTCL, the ORR was 46%. frontiersin.org

Notably, responses to chidamide can be durable. In one study, the median duration of response was 9.9 months, with some patients maintaining a response for over a year. nih.gov Specifically, patients with angioimmunoblastic T-cell lymphoma (AITL) have shown higher response rates, with an ORR of around 50% and more durable responses compared to other PTCL subtypes. frontiersin.orgresearchgate.net

Chidamide has also been approved in Japan for the treatment of relapsed or refractory adult T-cell leukemia-lymphoma (ATLL), a rare and aggressive T-cell malignancy. chipscreen.comchipscreenusa.com This approval was based on a Phase 2b study in Japan involving 23 patients with aggressive ATLL who had relapsed after or were refractory to mogamulizumab. prnewswire.com The study demonstrated a clinically meaningful disease response with an acceptable safety profile. prnewswire.com

The efficacy of chidamide as a monotherapy has been investigated in multiple myeloma (MM). In vitro studies have shown that chidamide can inhibit the proliferation of myeloma cells and induce apoptosis. researchgate.net Clinical studies have also suggested its efficacy in treating multiple myeloma. nih.govresearchgate.net Research has demonstrated that chidamide suppresses the growth of MM cells in a concentration- and time-dependent manner. researchgate.net

Chidamide has shown promise in the treatment of acute myeloid leukemia (AML). nih.gov In vitro studies have indicated that chidamide is highly toxic to leukemia cells in a concentration-dependent manner. researchgate.net Its antileukemic effects have been confirmed in an increasing number of studies. researchgate.net While often studied in combination therapies for AML, its potential as a monotherapy is an area of ongoing research. ashpublications.orgfrontiersin.orgfrontiersin.org

Relapsed or Refractory PTCL

Acute Lymphocytic Leukemia (ALL)

A real-world prospective study involving 27 children with T-ALL who received Chidamide as maintenance therapy after chemotherapy or hematopoietic stem cell transplantation (HSCT) also reported encouraging results. nih.govnih.gov After a median follow-up of 37.8 months, the OS and event-free survival (EFS) rates were 94.1% and 95.2%, respectively. nih.govnih.gov These findings suggest that incorporating Chidamide into treatment regimens for T-ALL may significantly reduce disease relapse and improve long-term survival. ashpublications.org

Natural Killer/T-cell Lymphoma (NKTCL)

Chidamide has demonstrated notable efficacy in the challenging setting of relapsed or refractory (R/R) extranodal natural killer/T-cell lymphoma (NKTCL). clinicaltrials.govnih.gov A phase 1b/2 study (SCENT) of sintilimab plus Chidamide in 37 patients with R/R ENKTL reported an ORR of 59.5% and a CR rate of 48.6%. nih.gov The median duration of response (DOR), PFS, and OS were 25.3, 23.2, and 32.9 months, respectively. nih.gov

In newly diagnosed, early-stage NKTCL, the combination of sintilimab and Chidamide followed by P-GemOx chemotherapy (pegaspargase, gemcitabine (B846), and oxaliplatin) also showed high response rates in the SCENT-2 trial. onclive.com After the initial phase with sintilimab and Chidamide, the ORR was 80.8%, with a 63.8% CR rate. onclive.com Following the P-GemOx chemotherapy, the ORR increased to 95.7%, with a 93.6% CR rate. onclive.com The 1-year PFS and OS rates were 95.7% and 95.3%, respectively. onclive.com

Follicular Lymphoma (FL) and Transformed Follicular Lymphoma (t-FL)

The efficacy of Chidamide has been investigated in follicular lymphoma (FL) and its more aggressive form, transformed follicular lymphoma (t-FL). In a phase II study of Chidamide plus rituximab (B1143277) in elderly patients with relapsed or refractory B-cell lymphomas, the three patients with FL all achieved an objective response, resulting in an ORR of 100% for this cohort. amegroups.org

For t-FL, preclinical studies have shown that Chidamide monotherapy can inhibit cell proliferation and induce apoptosis. nih.govfrontiersin.org However, its efficacy is considered limited, highlighting the need for combination therapies. nih.gov Research has demonstrated a synergistic effect when combining Chidamide with the BCL-2 inhibitor venetoclax (B612062) in preclinical models of t-FL, suggesting a promising therapeutic strategy. nih.gov

Diffuse Large B-cell Lymphoma (DLBCL)

Chidamide has been evaluated in various combination regimens for the treatment of diffuse large B-cell lymphoma (DLBCL), particularly in high-risk subgroups. In a phase II study, the combination of Chidamide with R-GDP (rituximab, gemcitabine, dexamethasone, cisplatin) in relapsed/refractory DLBCL patients ineligible for autologous transplantation resulted in an ORR of 79.2% and a CR rate of 45.8%. ashpublications.orgnih.gov The median PFS was 5.9 months, and the median OS was 48.3 months. ashpublications.orgnih.gov

For newly diagnosed elderly patients with DLBCL, a phase II study of Chidamide combined with R-CHOP21 showed a CR rate of 85.4% and an ORR of 90.3%. ashpublications.org The 1-year PFS and OS were 92.1% and 94.7%, respectively. ashpublications.org More recently, the combination of Chidamide with R-CHOP has been approved in China for previously untreated DLBCL expressing both MYC and BCL-2, based on the phase 3 DEB trial which showed significantly improved CR rates. onclive.comtargetedonc.com

A study combining Chidamide with Bruton tyrosine kinase (BTK) inhibitors in 12 patients with relapsed or refractory DLBCL with MYC positivity showed an ORR of 66.67%, with 50% achieving a complete response. ashpublications.org

Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

Blastic plasmacytoid dendritic cell neoplasm (BPDCN) is a rare and aggressive hematologic malignancy. nih.govnih.gov The use of Chidamide in BPDCN has been explored in a case report where a 41-year-old male patient received it as maintenance therapy after achieving a second complete remission. nih.govnih.gov Unfortunately, the patient relapsed after two months of treatment. nih.gov Another case report described a patient who showed significant regression of skin lesions after receiving a combination of CHOP chemotherapy and Chidamide. zgmfskin.com While these cases suggest a potential role for Chidamide in BPDCN, further research is needed to establish its efficacy. nih.govsmw.ch

Monotherapy Efficacy in Solid Tumors

The investigation of Chidamide as a monotherapy for solid tumors is still in its early stages. A phase I study enrolled patients with advanced solid tumors and lymphomas to evaluate the safety and preliminary efficacy of Chidamide. researchgate.net While the study established a safety profile, specific efficacy data for solid tumor monotherapy was limited. researchgate.net Chidamide has been approved in combination with an aromatase inhibitor for certain types of breast cancer. chipscreenusa.com Several investigator-initiated clinical studies of Chidamide monotherapy in various solid tumors are ongoing. chipscreen.com

Data Tables

Table 1: Clinical Efficacy of Chidamide in Hematological Malignancies

Indication Treatment Regimen Study Phase Number of Patients ORR (%) CR (%) Key Findings Reference
T-ALL Chidamide + Chemotherapy Retrospective 10 100 100 2-year OS: 56.3% ashpublications.org
T-ALL (children) Chidamide Maintenance Prospective 27 - - 37.8-month OS: 94.1% nih.govnih.gov
MDS/AML Chidamide + Azacitidine + Venetoclax Prospective 16 93.8 87.5 Rapid hematologic recovery ashpublications.org
R/R NKTCL Sintilimab + Chidamide Phase 1b/2 37 59.5 48.6 Median PFS: 23.2 months nih.gov
Early-stage NKTCL Sintilimab + Chidamide -> P-GemOx Phase 2 47 95.7 93.6 1-year PFS: 95.7% onclive.com
R/R FL Chidamide + Rituximab Phase 2 3 100 - All patients responded amegroups.org
R/R DLBCL Chidamide + R-GDP Phase 2 27 79.2 45.8 Median OS: 48.3 months ashpublications.orgnih.gov
Newly Diagnosed Elderly DLBCL Chidamide + R-CHOP21 Phase 2 41 90.3 85.4 1-year OS: 94.7% ashpublications.org
Newly Diagnosed DE DLBCL Chidamide + R-CHOP Phase 3 - - - Significantly improved CR rates onclive.comtargetedonc.com

Table 2: Compound Names

Compound Name
Aclarubicin
Aromatase inhibitor
Azacitidine
Bevacizumab
Busulfan
Chidamide
Cisplatin
Cladribine
Cyclophosphamide
Cytarabine
Dexamethasone
Doxorubicin (B1662922)
Etoposide
Gemcitabine
Nivolumab (B1139203)
Oxaliplatin (B1677828)
Pegaspargase
Prednisone
Rituximab
Sintilimab
Venetoclax

Hormone Receptor-Positive (HR+) Advanced Breast Cancer

Chidamide has been investigated as a treatment for hormone receptor-positive (HR+) advanced breast cancer, particularly in patients who have developed resistance to endocrine therapy. nih.govcjcrcn.org

A pivotal Phase III clinical trial, known as the ACE study, evaluated the efficacy of Chidamide in combination with exemestane (B1683764) in postmenopausal patients with HR-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy. nih.govclinicaltrials.gov The results demonstrated that the combination of Chidamide and exemestane significantly improved progression-free survival (PFS) compared to placebo plus exemestane. nih.gov

A real-world multicenter study involving 157 patients with HR-positive, HER2-negative metastatic breast cancer (MBC) reported a median PFS of 4.2 months for the entire cohort. nih.govnih.gov The objective response rate (ORR) was 7.5%, and the clinical benefit rate (CBR) was 31.3%. nih.govnih.gov Notably, the efficacy of Chidamide was consistent in patients who had been pre-treated with CDK4/6 inhibitors. nih.govnih.gov In a pilot study preceding the ACE trial, 20 patients with HR+ and HER2-negative advanced breast cancer were treated with Chidamide and exemestane. asco.org The median PFS in this cohort was 7.6 months, with a partial response observed in 3 out of 18 evaluable patients and stable disease in 12 patients. asco.org

Further research is ongoing to explore Chidamide in other combinations. A Phase Ib trial is assessing the combination of dalpiciclib (B3323353) and Chidamide in patients with HR+/HER2- breast cancer who have failed prior CDK4/6 inhibitor therapy. ascopubs.org Preliminary results showed an ORR of 9.1% in all patients and a median PFS of 5.8 months. ascopubs.org Another clinical trial is investigating Chidamide in combination with fulvestrant (B1683766) for HR+/HER2- advanced breast cancer after failure of CDK4/6 inhibitor and aromatase inhibitor therapy. clinicaltrials.gov

Table 1: Clinical Efficacy of Chidamide in HR+ Advanced Breast Cancer

Clinical Trial Treatment Combination Patient Population Key Efficacy Endpoints
ACE Study (Phase III) nih.gov Chidamide + Exemestane Postmenopausal, HR+, HER2- advanced breast cancer, progressed on endocrine therapy Improved Progression-Free Survival (PFS)
Real-World Study nih.govnih.gov Chidamide + Endocrine Therapy HR+, HER2- metastatic breast cancer Median PFS: 4.2 months; ORR: 7.5%; CBR: 31.3%
Pilot Study cjcrcn.orgasco.org Chidamide + Exemestane HR+, HER2- advanced breast cancer, progressed on endocrine therapy Median PFS: 7.6 months; ORR: 18.75% (3/16 PR)
Phase Ib Trial ascopubs.org Dalpiciclib + Chidamide HR+/HER2- breast cancer, failed CDK4/6 inhibitor therapy ORR: 9.1%; Median PFS: 5.8 months

Non-Small Cell Lung Cancer (NSCLC)

Chidamide has shown potential in the treatment of non-small cell lung cancer (NSCLC), particularly in combination with other therapeutic agents. Preclinical studies have indicated that Chidamide can synergistically enhance the effects of platinum-based chemotherapy in NSCLC cells. cjcrcn.org

A Phase I trial evaluated Chidamide combined with paclitaxel (B517696) and carboplatin (B1684641) in patients with advanced NSCLC. cjcrcn.org The study established a recommended dose for Chidamide in this combination and observed preliminary evidence of tumor control, including one confirmed partial response and intracranial complete remission in two of five patients with brain metastases. cjcrcn.org Following this, a Phase II study was initiated to further assess the efficacy of this combination in patients with advanced NSCLC with wild-type EGFR. cjcrcn.orgclinicaltrials.gov

Another Phase II trial investigated the efficacy of Chidamide plus envafolimab in advanced NSCLC patients resistant to anti-PD-1 therapy. nih.govresearchgate.net In this study of 30 patients, the objective response rate (ORR) was 6.7%, the disease control rate (DCR) was 50%, and the median progression-free survival (mPFS) was 3.5 months. nih.gov Biomarker analysis suggested that patients with high-level HDAC2 expression had numerically superior outcomes. nih.gov

Further studies are exploring Chidamide in combination with immunotherapy. One Phase 2 trial is investigating Chidamide combined with the PD-1 inhibitor tislelizumab as a first-line treatment for PD-L1 positive locally advanced or metastatic NSCLC. careacross.com Another study is examining Chidamide in combination with crizotinib (B193316), finding that it could sensitize ALK mutation-free NSCLC cells to crizotinib, particularly those with high c-MET expression. nih.gov

Table 2: Clinical Efficacy of Chidamide in NSCLC

Clinical Trial Phase Treatment Combination Patient Population Key Efficacy Endpoints
Phase I cjcrcn.org Chidamide + Paclitaxel + Carboplatin Advanced NSCLC 1 PR; 2/5 patients with brain metastases had intracranial CR
Phase II nih.govresearchgate.net Chidamide + Envafolimab Advanced NSCLC resistant to anti-PD-1 therapy ORR: 6.7%; DCR: 50%; mPFS: 3.5 months
Preclinical nih.gov Chidamide + Crizotinib ALK mutation-free NSCLC cells Synergistically enhanced cytotoxic effects in c-MET high cells

Hepatocellular Carcinoma (HCC)

The therapeutic potential of Chidamide in hepatocellular carcinoma (HCC) is being actively explored in clinical trials, primarily in combination with other systemic therapies.

A Phase Ib/II clinical trial is currently evaluating the safety, tolerability, and efficacy of Chidamide in combination with regorafenib (B1684635) in patients with HCC. clinicaltrials.govtrialx.comcenterwatch.com This study targets patients with Barcelona Clinic Liver Cancer (BCLC) stage B or C who are not candidates for curative treatments. clinicaltrials.gov

Another Phase II clinical trial is assessing Chidamide in combination with a PD-1 inhibitor for patients with unresectable, recurrent, or metastatic HCC. springermedizin.de Furthermore, a study is exploring the combination of Chidamide with sintilimab and bevacizumab for the first-line treatment of advanced liver cancer, aiming to determine the recommended dose and preliminary efficacy. clinicaltrials.gov

Colonic Cancer

Preclinical and clinical studies have indicated a potential role for Chidamide in the treatment of colorectal cancer (CRC), often in combination with other agents. In vitro studies have shown that Chidamide can inhibit signaling pathways involved in colon cancer cell proliferation. dovepress.com

A study in a murine xenograft model of colon cancer demonstrated that the combination of Chidamide and 5-fluorouracil (B62378) had a synergistic antitumor effect. dovepress.com Another preclinical study found that Chidamide and oxaliplatin acted synergistically to inhibit CRC growth both in vitro and in vivo. nih.gov

Clinical investigations are underway to translate these preclinical findings. A Phase II trial is evaluating the combination of the PD-1 antibody sintilimab, Chidamide, and the anti-angiogenic agent bevacizumab in patients with microsatellite stable (MSS) or proficient mismatch repair (pMMR) metastatic CRC. clinicaltrials.govonclive.com The triplet combination showed a median PFS of 7.3 months and an ORR of 44.0%. onclive.com Another observational study is assessing the efficacy of combining immune checkpoint inhibitors, Chidamide, and anti-angiogenic agents in patients with MSS advanced CRC. clinicaltrial.be Additionally, a Phase Ib study is examining the combination of Chidamide and celecoxib (B62257) in patients with advanced metastatic CRC. clinicaltrials.gov

Table 3: Clinical and Preclinical Efficacy of Chidamide in Colonic Cancer

Study Type Treatment Combination Model/Patient Population Key Findings
Preclinical dovepress.com Chidamide + 5-Fluorouracil Murine xenograft model Synergistic antitumor effect
Preclinical nih.gov Chidamide + Oxaliplatin In vitro and in vivo CRC models Synergistic inhibition of CRC growth
Phase II (CAPability-01) onclive.com Sintilimab + Chidamide + Bevacizumab MSS/pMMR metastatic CRC Median PFS: 7.3 months; ORR: 44.0%
Phase II (Doublet arm) onclive.com Sintilimab + Chidamide MSS/pMMR metastatic CRC Median PFS: 1.5 months; ORR: 13.0%

Pancreatic Cancer

Chidamide has demonstrated anti-cancer effects in pancreatic cancer models, both in vitro and in vivo. spandidos-publications.com Studies have shown that Chidamide can suppress the proliferation of pancreatic cancer cells and induce apoptosis. spandidos-publications.com It has also been found to synergistically enhance the cytotoxicity of gemcitabine in pancreatic cancer cells. dovepress.comnih.gov

A Phase 2 clinical trial investigated Chidamide plus envafolimab combined with S-1 as a second-line treatment for advanced and metastatic pancreatic cancer. researchgate.netascopubs.org Interim results from 13 evaluable patients showed an ORR of 30.77% and a DCR of 76.92%. researchgate.netascopubs.org The median PFS was 5.83 months. researchgate.netascopubs.org

Another clinical study is evaluating the efficacy and safety of adebrelimab and Chidamide in combination with gemcitabine and S-1 as a first-line treatment for locally advanced or metastatic pancreatic cancer. careacross.com

Table 4: Clinical Efficacy of Chidamide in Pancreatic Cancer

Clinical Trial Phase Treatment Combination Patient Population Key Efficacy Endpoints (Interim)
Phase II (P-henomS/SCOG-P002) researchgate.netascopubs.org Chidamide + Envafolimab + S-1 Advanced/metastatic pancreatic cancer (second-line) ORR: 30.77%; DCR: 76.92%; Median PFS: 5.83 months

Melanoma

The combination of Chidamide with immunotherapy has shown promising results in the treatment of advanced melanoma.

A Phase 2 clinical trial evaluated Chidamide combined with nivolumab as a first-line treatment for advanced melanoma. chipscreen.com Follow-up results from 39 patients demonstrated an impressive ORR of 65.8%, a complete response (CR) rate of 15.8%, and a median PFS of 36.9 months. chipscreen.com

Another clinical study is investigating the efficacy and safety of Chidamide combined with toripalimab in patients with advanced melanoma who have failed previous treatments. larvol.comcareboxhealth.com

Table 5: Clinical Efficacy of Chidamide in Melanoma

Clinical Trial Phase Treatment Combination Patient Population Key Efficacy Endpoints
Phase II chipscreen.com Chidamide + Nivolumab Advanced melanoma (first-line) ORR: 65.8%; CR: 15.8%; mPFS: 36.9 months

Chidamide in Combination Therapy

Chidamide's epigenetic modulating properties make it a suitable candidate for combination therapies, aiming to enhance the efficacy of other anti-cancer agents and overcome drug resistance.

With Chemotherapy : Chidamide has been shown to synergize with platinum-based drugs like carboplatin in NSCLC and with 5-fluorouracil and oxaliplatin in colorectal cancer. cjcrcn.orgdovepress.comnih.gov

With Endocrine Therapy : In HR+ breast cancer, combining Chidamide with aromatase inhibitors like exemestane has been proven to overcome endocrine resistance and improve patient outcomes. nih.govasco.org

With Targeted Therapy : Studies have explored Chidamide with targeted agents such as the c-MET inhibitor crizotinib in NSCLC and the CDK4/6 inhibitor dalpiciclib in breast cancer. ascopubs.orgnih.gov

With Immunotherapy : A significant area of investigation is the combination of Chidamide with immune checkpoint inhibitors. dovepress.combmj.com Preclinical models suggest Chidamide can upregulate PD-L1 expression and increase the infiltration of CD8+ T cells, creating a more immunologically active tumor microenvironment. bmj.comnih.gov This has led to multiple clinical trials combining Chidamide with PD-1/PD-L1 inhibitors like nivolumab, toripalimab, sintilimab, and envafolimab across various cancers including melanoma, NSCLC, colorectal cancer, and soft tissue sarcoma. nih.govchipscreen.combmj.comascopubs.org

Rationale for Combination Strategies

The primary rationale for combining Chidamide with chemotherapy lies in its ability to sensitize cancer cells to the cytotoxic effects of these agents. nih.govnih.gov Chidamide, by inhibiting HDAC enzymes, particularly subtypes 1, 2, 3, and 10, leads to the accumulation of acetylated histones. patsnap.comnih.gov This results in a more relaxed chromatin structure, making DNA more accessible to damage-inducing chemotherapeutic drugs. amegroups.orgnih.gov

Furthermore, Chidamide can modulate various cellular processes that are crucial for cancer cell survival and proliferation. It can induce cell cycle arrest, promote apoptosis (programmed cell death), and reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance. rsc.orgfrontiersin.org By targeting these pathways, Chidamide can create a more favorable environment for the action of chemotherapeutic agents, leading to a synergistic anti-tumor effect. frontiersin.orgfrontiersin.org Preclinical studies have shown that Chidamide can enhance the chemosensitivity of tumor cells and reverse drug resistance. nih.govnih.gov

Combination with Chemotherapeutic Agents

Cisplatin

The combination of Chidamide and Cisplatin has been investigated in various cancer types, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). amegroups.orgfrontiersin.org Preclinical data suggest a synergistic effect, with Chidamide enhancing Cisplatin-induced DNA damage and apoptosis. amegroups.orgdovepress.com The proposed mechanism involves Chidamide-induced relaxation of chromatin, which allows for better access of Cisplatin to the DNA. amegroups.org

A phase II clinical trial evaluated the combination of Chidamide and Cisplatin in patients with metastatic TNBC. amegroups.org While the study did not meet its primary efficacy endpoint, it provided valuable insights into the potential of this combination. amegroups.orgresearchgate.net Further research, potentially with biomarker-based patient selection, is warranted to optimize this therapeutic strategy. researchgate.net In preclinical models of adenoid cystic carcinoma, the combination of Chidamide and Cisplatin effectively inhibited cell growth and proliferation both in vitro and in vivo. nih.gov

Table 1: Research Findings for Chidamide and Cisplatin Combination

Cancer Type Model Key Findings Reference(s)
Triple-Negative Breast Cancer (TNBC) Clinical Trial (Phase II) Disappointing efficacy in terms of objective response rate and progression-free survival. amegroups.orgresearchgate.net
Non-Small Cell Lung Cancer (NSCLC) Preclinical Synergistic effects observed. frontiersin.orgdovepress.com
Carboplatin

The combination of Chidamide with Carboplatin, often alongside Paclitaxel, has been explored, particularly in advanced non-small cell lung cancer (NSCLC). ascopubs.orgcjcrcn.org Preclinical studies in NSCLC cell lines have demonstrated that Chidamide can synergize with Carboplatin to suppress cell proliferation and increase apoptosis. dovepress.com This synergy is associated with an increase in Carboplatin-induced apoptosis, as indicated by changes in mitochondrial membrane potential and levels of cleaved PARP1. dovepress.com

A phase I trial in advanced NSCLC patients established the safety and maximum tolerated dose of Chidamide in combination with Paclitaxel and Carboplatin. ascopubs.orgcjcrcn.org The study also showed preliminary signs of efficacy, including responses in patients with brain metastases. ascopubs.org Importantly, no significant pharmacokinetic interactions were observed between Chidamide and Carboplatin. rsc.orgportico.org

Table 2: Research Findings for Chidamide and Carboplatin Combination

Cancer Type Model Key Findings Reference(s)
Non-Small Cell Lung Cancer (NSCLC) Preclinical Synergistic suppression of proliferation and induction of apoptosis. dovepress.com
Paclitaxel

The combination of Chidamide and Paclitaxel has shown promise in preclinical and early clinical studies for non-small cell lung cancer (NSCLC). nih.govresearchgate.net Research has demonstrated that this combination can effectively inhibit the expression and activity of HDACs in primary NSCLC cells, leading to apoptosis and cell cycle arrest. nih.govresearchgate.net A notable finding is the substantial decrease in MYC expression following treatment with the Chidamide and Paclitaxel combination. nih.gov In a patient-derived xenograft (PDX) model, the combination potently inhibited tumor growth. nih.gov

A phase I study involving patients with advanced NSCLC who were treated with Chidamide in combination with Paclitaxel and Carboplatin found the regimen to be safe and well-tolerated. ascopubs.orgcjcrcn.org There was no significant pharmacokinetic interaction between Chidamide and Paclitaxel. ascopubs.orgportico.org Clinical trials are also exploring this combination in the neoadjuvant setting for certain types of breast cancer. clinicaltrials.govclinicaltrials.gov

Table 3: Research Findings for Chidamide and Paclitaxel Combination

Cancer Type Model Key Findings Reference(s)
Non-Small Cell Lung Cancer (NSCLC) Preclinical (Primary cells and PDX model) Effective inhibition of HDAC expression, induction of apoptosis, cell cycle arrest, and tumor growth inhibition. nih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC) Clinical Trial (Phase I) Safe and well-tolerated in combination with carboplatin; no significant pharmacokinetic interaction. ascopubs.orgcjcrcn.org
Gemcitabine

The synergistic effects of Chidamide and Gemcitabine have been particularly noted in pancreatic cancer models. nih.govspandidos-publications.com Preclinical studies have shown that Chidamide enhances Gemcitabine-induced cell growth arrest and apoptosis in pancreatic cancer cell lines. nih.gov This is accompanied by the downregulation of Mcl-1 and a loss of mitochondrial membrane potential. nih.gov Furthermore, Chidamide was found to enhance Gemcitabine-induced DNA double-strand breaks and S phase arrest. nih.gov

Clinically, a combination of Chidamide, Cladribine, Gemcitabine, and Busulfan has been investigated as a conditioning regimen for patients with high-risk, relapsed/refractory lymphomas undergoing autologous stem cell transplantation. nih.govsci-hub.seclinicaltrials.gov This combination, known as the ChiCGB regimen, has demonstrated safety and validity in a Phase II trial. nih.govsci-hub.se Additionally, a phase II study is evaluating the efficacy and safety of Adebrelimab and Chidamide in combination with Gemcitabine and S-1 for locally advanced or metastatic pancreatic cancer, with promising initial results. careacross.comascopubs.org

Table 4: Research Findings for Chidamide and Gemcitabine Combination

Cancer Type Model Key Findings Reference(s)
Pancreatic Cancer Preclinical Synergistic enhancement of cell growth arrest, apoptosis, and DNA damage. nih.govspandidos-publications.com
Lymphoma (High-risk, relapsed/refractory) Clinical Trial (Phase II) ChiCGB regimen (Chidamide, Cladribine, Gemcitabine, Busulfan) was safe and effective as a conditioning therapy. nih.govsci-hub.se
5-Fluorouracil

In preclinical models of colon cancer, Chidamide has demonstrated a synergistic antitumor effect when combined with 5-Fluorouracil (5-FU). dovepress.comnih.gov In nude mice bearing human colon cancer xenografts, the combination treatment enhanced the anti-tumor activity of 5-FU. nih.gov Mechanistically, the combination led to an upregulation of proteins involved in apoptosis, such as cleaved Caspase-3 and cleaved PARP. nih.gov It also increased the levels of p53, phosphorylated-p53, and p21, while suppressing cyclin-dependent kinase 4 (CDK4) expression. dovepress.comnih.gov Furthermore, key signaling pathways, including the AKT/mTOR and RAF/ERK1/2 pathways, were blocked by the combination treatment. dovepress.comnih.gov

Table 5: Research Findings for Chidamide and 5-Fluorouracil Combination

Cancer Type Model Key Findings Reference(s)
Doxorubicin

The combination of Chidamide with the anthracycline chemotherapy agent Doxorubicin has demonstrated synergistic anti-tumor effects across various cancer types, including breast cancer, peripheral T-cell lymphoma (PTCL), and anaplastic thyroid carcinoma. nih.govashpublications.org Research indicates that this combination can overcome multidrug resistance and enhance therapeutic efficacy. nih.gov

In preclinical models of multidrug-resistant (MDR) breast cancer, combining Chidamide with Doxorubicin resulted in significant cytotoxicity compared to Chidamide monotherapy. nih.gov The mechanism behind this synergy involves the downregulation of HDAC1, activation of p53, and subsequent release of p21. nih.gov This cascade inhibits cell proliferation and induces G0/G1 cell cycle arrest and apoptosis. nih.gov The combination treatment was also found to up-regulate pro-apoptotic proteins like Bax and Puma while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, ultimately activating the caspase cascade. nih.gov

In PTCL cell lines, the combination of Chidamide and Doxorubicin also showed a synergistic cytotoxic effect, leading to G2/M cell cycle arrest. ashpublications.org In vivo studies using murine xenograft models confirmed that the combined treatment led to increased apoptosis in tumor tissues and significantly reduced tumor growth. ashpublications.org The synergy is believed to arise from the ability of Doxorubicin to enhance the Chidamide-induced inhibition of PTCL cells. nih.gov

For anaplastic thyroid carcinoma, the Chidamide and Doxorubicin combination synergistically inhibited proliferation, invasion, and migration while promoting apoptosis. A key mechanism identified in this cancer type is the induction of autophagic cell death through the inhibition of the PI3K/Akt/mTOR signaling pathway.

A Phase 1b clinical trial evaluated Chidamide in combination with the standard CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) for previously untreated PTCL patients. cjcrcn.orgnih.gov The study found the combination to be tolerable with promising preliminary efficacy. cjcrcn.orgnih.gov

Table 1: Clinical Efficacy of Chidamide plus CHOP in Treatment-Naïve PTCL

Data from a Phase 1b study of Chidamide in combination with CHOP.

Efficacy EndpointResultCitation
Number of Evaluable Patients28 cjcrcn.orgnih.gov
Objective Response Rate (ORR)89.3% cjcrcn.orgnih.gov
Complete Response (CR/CRu)57.1% cjcrcn.orgnih.gov
Median Progression-Free Survival (PFS)14.0 months (estimated) cjcrcn.orgnih.gov
Bortezomib (Proteasome Inhibitor)

The combination of Chidamide with the proteasome inhibitor Bortezomib has shown significant synergistic anti-tumor effects, particularly in multiple myeloma (MM). jcancer.orgnih.gov Preclinical studies have established that Chidamide enhances the efficacy of Bortezomib in MM cells both in vitro and in vivo. jcancer.orgnih.gov

The primary mechanism for this synergy involves the increased production of reactive oxygen species (ROS), which leads to ROS-dependent DNA damage and subsequent apoptosis. jcancer.orgnih.govnih.govresearchgate.net The combination induces G0/G1 cell cycle arrest and apoptosis in myeloma cells. jcancer.orgnih.govresearchgate.net Chidamide has been observed to cooperatively enhance the anti-myeloma activity of Bortezomib by repressing the autophagic degradation of ubiquitinated proteins. researchgate.net Furthermore, the anti-tumor effect of Chidamide in MM cells has been positively correlated with the expression of HDAC1. jcancer.orgnih.gov

In xenograft mouse models of human myeloma, the combined Chidamide and Bortezomib treatment resulted in a more significant reduction in tumor growth and weight compared to either agent alone. jcancer.orgresearchgate.net Immunohistochemical analysis of tumor tissues from these models showed increased levels of cleaved caspase-3 and cleaved PARP, confirming enhanced apoptosis, and a reduction in the proliferation marker Ki-67. jcancer.org

Table 2: Preclinical Findings for Chidamide and Bortezomib in Multiple Myeloma

Summary of key in vitro and in vivo findings.

FindingModel SystemObserved EffectCitation
Synergistic CytotoxicityMM Cell Lines (XG1, ARP-1)Combination Index (CI) values indicated synergy. jcancer.orgresearchgate.net
Cell Cycle ArrestMM Cell LinesInduction of G0/G1 arrest. jcancer.orgnih.gov
Apoptosis InductionMM Cell Lines & Primary Patient CellsEnhanced apoptosis compared to single agents. jcancer.orgresearchgate.net
Mechanism of ActionMM Cell LinesIncreased ROS production, leading to DNA damage. jcancer.orgnih.govnih.govresearchgate.net
In Vivo EfficacyHuman Myeloma Xenograft MiceSynergistic inhibition of tumor volume and weight. jcancer.orgresearchgate.net
Venetoclax (BCL-2 Inhibitor)

Chidamide has demonstrated synergistic effects when combined with the BCL-2 inhibitor Venetoclax in various hematological malignancies, including acute myeloid leukemia (AML), transformed follicular lymphoma (t-FL), and B-cell acute lymphocytic leukemia (B-ALL). nih.govnih.govd-nb.info A key aspect of this synergy is overcoming Venetoclax resistance, which is often mediated by the high expression of the anti-apoptotic protein Mcl-1. nih.govnih.gov Chidamide has been shown to downregulate the expression of Mcl-1, thereby sensitizing cancer cells to Venetoclax. nih.govnih.govfrontiersin.org

In AML cells, the combination of Chidamide and Venetoclax synergistically promotes apoptosis. nih.govnih.gov Mechanistic studies revealed that this combination inhibits the PI3K/AKT and JAK2/STAT3 signaling pathways. nih.govnih.gov In t-FL models, the combination therapy induced cell cycle arrest in the G0/G1 phase, triggered apoptosis via caspase activation, and disrupted mitochondrial membrane potential. nih.gov This effect was linked to the inhibition of the Wnt signaling pathway. nih.gov Similarly, in B-ALL, the combination synergistically inhibited the Wnt/β-catenin pathway by modulating MYCN and DKK3 expression. d-nb.info

A phase 2 clinical trial investigated the efficacy of Chidamide added to a regimen of Venetoclax, Azacitidine, and CAG (cytarabine, aclarubicin, G-CSF) in older patients with newly diagnosed AML. frontiersin.orgfrontiersin.orgnih.gov The multi-drug combination, referred to as CACAG-VEN, was found to be effective and well-tolerated. frontiersin.orgfrontiersin.org

Table 3: Clinical Efficacy of CACAG-VEN Regimen in Elderly Patients with Newly Diagnosed AML

Data from a single-arm, phase 2 study.

Efficacy EndpointResultCitation
Number of Patients40 frontiersin.orgfrontiersin.org
Overall Response Rate (ORR)97.5% frontiersin.orgfrontiersin.org
Composite Complete Response (CRc) Rate85.0% (after one cycle) frontiersin.orgfrontiersin.org
CRc Rate in Adverse Risk Patients (ELN)81.3% frontiersin.org
12-Month Overall Survival (OS) Rate73.4% frontiersin.orgfrontiersin.org
Azacitidine

The combination of Chidamide and the hypomethylating agent Azacitidine represents a "double epigenetic" therapy strategy that has shown promise in myeloid malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). nih.gov Preclinical studies have confirmed a synergistic antileukemic effect, with the combination being more effective at inhibiting cell proliferation and inducing apoptosis in AML cell lines and primary patient cells than either drug alone. nih.gov The mechanism involves the downregulation of antiapoptotic proteins such as BCL-2 and MCL-1. nih.govspandidos-publications.com

This combination has been investigated as a maintenance therapy for high-risk AML patients following allogeneic hematopoietic stem cell transplantation (allo-HSCT) to prevent relapse. researchgate.netashpublications.orgashpublications.org A prospective, multicenter phase II trial demonstrated that the Chidamide plus Azacitidine (CHI-AZA) regimen was superior to Azacitidine alone in this setting. researchgate.net The combination has also been used successfully as a preemptive treatment for molecular relapse in an MDS patient post-transplant, resulting in a durable remission.

Table 4: Efficacy of Chidamide plus Azacitidine (CHI-AZA) Maintenance Therapy Post-Transplant in High-Risk AML

Interim analysis from a prospective, multicenter, single-arm, phase II clinical trial.

Efficacy EndpointCHI-AZA GroupAZA Alone (Control)Citation
Number of Patients4828 researchgate.net
2-Year Relapse-Free Survival (RFS)93.3%71.6% researchgate.net
2-Year Overall Survival (OS)96.3%75.3% researchgate.net
2-Year Cumulative Incidence of Relapse (CIR)6.7%22.1% researchgate.net

Combination with Epigenetic Modifiers

The strategy of combining Chidamide with other epigenetic modifiers is based on the rationale that targeting different layers of epigenetic regulation can lead to synergistic anti-tumor activity. Chidamide, a histone deacetylase (HDAC) inhibitor, works by altering chromatin structure and gene expression. When paired with agents that target DNA methylation, such as DNA demethylating agents, a more comprehensive reversal of aberrant epigenetic silencing of tumor suppressor genes can be achieved.

Decitabine (B1684300) (DNA Demethylating Agent)

The combination of Chidamide and the DNA demethylating agent Decitabine has shown significant synergistic effects in both hematological malignancies and solid tumors. frontiersin.orgoncotarget.com This dual epigenetic approach has been found to be effective in acute myeloid leukemia (AML) and Hodgkin lymphoma (HL). frontiersin.orgoncotarget.com

In AML cell lines and primary cells from relapsed/refractory patients, Chidamide and Decitabine work synergistically to inhibit cell proliferation and induce apoptosis. frontiersin.orgnih.gove-century.us A key molecular mechanism involves the upregulation of the p53/p63 downstream target gene PERP, which plays a role in apoptosis. nih.gov In Hodgkin lymphoma cells, the combination also significantly increased apoptosis compared to either drug alone. oncotarget.com This was associated with reduced mitochondrial membrane potential and the upregulation of tumor suppressor genes PU.1 and KLF4. oncotarget.com

A phase II clinical trial evaluated a regimen including Chidamide and Decitabine (termed CDIAG) for patients with relapsed/refractory AML, demonstrating considerable antileukemia activity. frontiersin.orgnih.gov

Table 5: Clinical Efficacy of CDIAG Regimen in Relapsed/Refractory AML

Data from a phase II prospective multicenter trial.

Efficacy EndpointResultCitation
Number of Evaluable Patients32 frontiersin.orgnih.gov
Overall Response Rate (ORR)74.3% frontiersin.org
Complete Remission Rate (CR/CRi)42.9% frontiersin.orgnih.gov
Median Overall Survival (OS)11.7 months frontiersin.orgnih.gov
2-Year Overall Survival (OS) Rate38.2% frontiersin.org

Combination with Targeted Therapies

Chidamide is also being explored in combination with other classes of targeted therapies, including immunotherapy. In a study of patients with relapsed/refractory classic Hodgkin lymphoma who had progressed after treatment with Decitabine and an anti-PD-1 antibody, adding Chidamide to the regimen (CDP therapy) proved highly effective. ashpublications.org This triplet regimen resulted in an objective response rate of 94% and a complete response rate of 50%, suggesting that Chidamide can help reprogram the tumor microenvironment to restore sensitivity to immunotherapy. ashpublications.org

Additionally, a clinical trial is investigating the efficacy of Chidamide combined with a regimen of vinorelbine, liposomal doxorubicin, dexamethasone, and thalidomide (B1683933) for patients with relapsed and refractory diffuse large B-cell lymphoma (DLBCL). clinicaltrials.gov

Combination with Immunotherapy Agents

Chidamide, a novel histone deacetylase (HDAC) inhibitor, has demonstrated the ability to modulate the tumor microenvironment, making it a promising candidate for combination therapy with immunotherapy agents. dovepress.comnih.gov By altering gene expression, Chidamide can increase the presentation of tumor antigens and enhance the activity of immune cells, potentially overcoming resistance to immunotherapy. dovepress.comnih.gov Clinical investigations are actively exploring its synergistic effects when paired with various immune checkpoint inhibitors.

The combination of Chidamide with inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathways has shown encouraging anti-tumor activity across a range of malignancies. These combinations aim to leverage Chidamide's immunomodulatory effects to enhance the efficacy of checkpoint blockade. ascopubs.orgnih.gov

Clinical studies have explored Chidamide in combination with several specific immune checkpoint inhibitors:

Sintilimab (anti-PD-1): This combination has been investigated in various cancers, including extranodal natural killer/T-cell lymphoma (ENKTL), diffuse large B-cell lymphoma (DLBCL), HER2-negative breast cancer, and metastatic colorectal cancer (mCRC). dovepress.comnih.govnih.govchipscreen.comonclive.comashpublications.orgnih.gov In patients with relapsed or refractory (r/r) ENKTL, the combination of Sintilimab and Chidamide yielded a high objective response rate (ORR) and complete remission (CR) rate, suggesting a potent synergistic effect. ashpublications.orgnih.gov A study on microsatellite stable (MSS) mCRC reported that a three-drug regimen of Chidamide, Sintilimab, and Bevacizumab resulted in a notable 18-week progression-free survival (PFS) rate and ORR. chipscreen.com

Nivolumab (anti-PD-1): The combination of Chidamide and Nivolumab has been evaluated, particularly in advanced melanoma. nih.govchipscreen.com Follow-up results from a Phase II clinical trial for the first-line treatment of melanoma showed an ORR of 65.8% and a CR of 15.8%. chipscreen.com

Toripalimab (anti-PD-1): In patients with advanced soft tissue sarcoma (STS), the combination of Chidamide and Toripalimab has been studied in a Phase II trial. ascopubs.orgascopubs.org Preliminary results indicated promising efficacy in patients who had failed standard treatment. ascopubs.org

Tislelizumab (anti-PD-1): A Phase II study evaluated Chidamide combined with Tislelizumab in patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy. ascopubs.org The final analysis showed clinically meaningful activity and a durable response. ascopubs.org

Envafolimab (anti-PD-L1): A trial was designed to assess Chidamide combined with Envafolimab in patients with advanced non-small cell lung cancer (NSCLC) that is resistant to PD-1 inhibitors. clinicaltrials.gov Another Phase II trial is evaluating this combination with S-1 as a second-line treatment for advanced pancreatic cancer. ascopubs.org

Atezolizumab (anti-PD-L1): A case report detailed the use of Chidamide and Atezolizumab to maintain long-term remission in a patient with refractory metastatic ENKTL after the patient experienced toxicity with Nivolumab. wjgnet.com

Clinical Trial Design and Results (Phase I, Phase II, Phase III Studies)

Clinical trials for Chidamide, both as a monotherapy and in combination, are structured across different phases to establish its efficacy and therapeutic applications. These trials utilize standardized designs and endpoints to measure the drug's effectiveness.

The primary goal of clinical trials involving Chidamide is to determine its anti-tumor efficacy. This is measured through several key objectives and endpoints:

Primary Endpoints: The most common primary endpoint in these trials is the Objective Response Rate (ORR) , which measures the proportion of patients whose tumors shrink or disappear after treatment. ascopubs.orgascopubs.orgclinicaltrials.govclinicaltrials.govclinicaltrials.govamegroups.org In some studies, particularly Phase III trials, Progression-Free Survival (PFS) is the primary endpoint. PFS is defined as the length of time during and after treatment that a patient lives with the disease without it getting worse. dovepress.comnews-medical.netlarvol.com

Secondary Endpoints: Secondary endpoints provide additional information about the treatment's efficacy and include:

Disease Control Rate (DCR): The proportion of patients who achieve a complete response, partial response, or stable disease. dovepress.comascopubs.orgascopubs.orgascopubs.orgclinicaltrials.gov

Duration of Response (DOR): The time from the initial response to the treatment until the disease progresses or the patient dies. clinicaltrials.govlarvol.com

Chidamide has been investigated in a diverse range of patient populations and cancer types. Trials often enroll patients with relapsed or refractory diseases who have failed prior standard therapies.

Hematological Malignancies: A significant focus of Chidamide research has been on T-cell lymphomas, including peripheral T-cell lymphoma (PTCL) and extranodal NK/T-cell lymphoma (ENKTL). nih.govashpublications.orgnih.govclinicaltrials.govclinicaltrial.bedovepress.comresearchgate.net Pivotal Phase II studies in patients with relapsed or refractory PTCL were crucial for its initial approval. dovepress.comresearchgate.net Other hematological cancers studied include diffuse large B-cell lymphoma (DLBCL). nih.govnih.gov

Solid Tumors: Chidamide's efficacy has been explored in numerous solid tumors. A landmark Phase III trial (the ACE study) evaluated Chidamide plus Exemestane in hormone receptor-positive (HR+), HER2-negative advanced breast cancer. news-medical.netnih.gov Other solid tumors investigated include soft tissue sarcoma, ascopubs.orgascopubs.org urothelial carcinoma, ascopubs.org metastatic colorectal cancer, chipscreen.com non-small cell lung cancer, clinicaltrials.gov and pancreatic cancer. ascopubs.org Early Phase I trials included patients with a variety of advanced solid tumors and lymphomas. nih.govascopubs.org

To ensure standardized and objective evaluation of tumor response across different clinical trials and sites, specific criteria are used. The most commonly cited standard is the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1 . dovepress.comascopubs.orgclinicaltrials.govamegroups.orgnih.govlarvol.com

RECIST 1.1 provides a framework for measuring tumor burden: radiologyassistant.nlcancer.gov

Baseline Assessment: Before treatment, up to five measurable "target lesions" are identified and their longest diameters are summed up to create a baseline sum of diameters. radiologyassistant.nl

Follow-up Assessment: During follow-up, the sum of the longest diameters of the target lesions is compared to the baseline measurement. radiologyassistant.nl

Response Categories: Based on the change in tumor measurements, the response is categorized as: radiologyassistant.nlcancer.gov

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The ORR is calculated as the sum of patients achieving CR and PR. clinicaltrials.govlarvol.com

Interactive Data Tables

Chidamide Combination Therapy Clinical Trial Results

Combination TherapyCancer TypeTrial PhaseKey Endpoints & ResultsCitation(s)
Chidamide + Sintilimab + BevacizumabMetastatic Colorectal Cancer (MSS/pMMR)N/AORR: 44.0%; 18-week PFS rate: 64.0%; Median PFS: 7.3 months chipscreen.com
Chidamide + SintilimabRelapsed/Refractory ENKTLPhase Ib/IIORR: 59.5%; CR Rate: 48.6%; Median PFS: 23.2 months; Median OS: 32.9 months ashpublications.orgnih.gov
Chidamide + NivolumabAdvanced Melanoma (First-Line)Phase IIORR: 65.8%; CR Rate: 15.8%; Median PFS: 36.9 months chipscreen.com
Chidamide + ToripalimabAdvanced Soft Tissue SarcomaPhase IIORR: 29%; DCR: 73.9%; Median PFS: 7.1 months ascopubs.org
Chidamide + TislelizumabAdvanced Urothelial CarcinomaPhase IIORR: 44.4%; DCR: 60%; Median PFS: 7.0 months; Median OS: 20.3 months ascopubs.org
Chidamide + ExemestaneHR+, HER2- Advanced Breast CancerPhase IIIMedian PFS: 7.4 months (vs. 3.8 months with placebo) news-medical.netresearchgate.net
Chidamide MonotherapyRelapsed/Refractory PTCLPhase IIORR: 28%; CR/CRu Rate: 14% dovepress.comresearchgate.net
Chidamide + R-GemOxRelapsed/Refractory DLBCLPhase IIORR: 59.3%; Median PFS: 7.4 months; Median OS: 23.9 months nih.gov

Mechanisms of Chidamide Resistance and Strategies to Overcome It

Molecular Mechanisms of Acquired Resistance

Acquired resistance to Chidamide (B1683975) involves complex molecular changes that allow cancer cells to evade the drug's cytotoxic effects.

In Natural Killer/T-cell lymphoma (NKTCL), aberrant activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a key mechanism of resistance to Chidamide. researchgate.netnih.govresearchgate.net Hyperactivity of this pathway can remodel the chromatin landscape, rendering the cancer cells less sensitive to the effects of HDAC inhibitors like Chidamide. nih.govnih.gov This resistance can be overcome by the combinatorial use of Chidamide with a JAK inhibitor, such as ruxolitinib (B1666119), which has shown synergistic anti-tumor effects in preclinical and clinical settings. nih.govnih.gov This combination therapy works by reprogramming the chromatin from a resistant to a sensitive state. nih.gov

Increased expression of proteins involved in DNA damage repair, such as RAD51 and MRE11, can contribute to resistance against Chidamide, particularly when used in combination with other agents like PARP inhibitors. frontiersin.orgnih.gov In triple-negative breast cancer (TNBC) cells resistant to the PARP inhibitor fluzoparib (B607573), the overexpression of RAD51 and MRE11 was observed. frontiersin.org Chidamide, when combined with fluzoparib, was able to reverse this resistance by significantly downregulating the expression of these two DNA damage repair proteins. frontiersin.orgnih.govresearchgate.net This suggests that Chidamide's ability to modulate the DNA damage response pathway can be exploited to overcome resistance to certain classes of anticancer drugs. nih.gov

A direct mechanism of resistance to Chidamide involves the alteration of its primary targets, the histone deacetylases. In non-small cell lung cancer (NSCLC) cells, acquired resistance to Chidamide was associated with increased HDAC1 protein levels and significantly higher intracellular HDAC activity. nih.govspandidos-publications.com This was due to inhibited degradation of the HDAC1 protein in the resistant cells. nih.gov Overexpression of HDAC1 in parental lung cancer cells conferred resistance to Chidamide, while knocking down HDAC1 in resistant cells partially restored sensitivity. nih.govresearchgate.net Similarly, in multiple myeloma cells, higher expression of HDAC1 was correlated with increased sensitivity to Chidamide. jcancer.org

Chidamide typically induces cell cycle arrest, often at the G0/G1 or G2/M phase, as part of its anti-cancer activity. frontiersin.orgnih.govresearchgate.netfrontiersin.org However, alterations in the cell cycle machinery can lead to resistance. In Chidamide-resistant breast cancer cells (MCF7-CHI-R), the drug failed to induce the cell cycle arrest that was observed in sensitive parental cells. nih.gov In some contexts, Chidamide's effect on the cell cycle is linked to the p53/p21 pathway. frontiersin.org In acute myeloid leukemia (AML), Chidamide was found to upregulate the NR4A3/P21 axis, leading to G0/G1 phase arrest. nih.gov Resistance can emerge if cancer cells develop mechanisms to bypass this Chidamide-induced cell cycle checkpoint.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Chidamide has been shown to induce ferroptosis in sensitive cancer cells. nih.govamegroups.org However, the activation of anti-ferroptosis pathways can serve as a mechanism of resistance. In Chidamide-resistant MCF7 breast cancer cells, the anti-ferroptosis pathway was activated, preventing the drug-induced cell death seen in sensitive cells. nih.govamegroups.orgnih.gov This was evidenced by the stable expression of ferroptosis-related proteins like xCT and GPX4 in resistant cells after Chidamide treatment, whereas their expression was downregulated in sensitive cells. amegroups.org

Cell Cycle Mechanism Alterations

Predictive Biomarkers for Chidamide Sensitivity

Identifying predictive biomarkers is essential for patient stratification and for maximizing the clinical benefit of Chidamide.

Table 1: Predictive Biomarkers for Chidamide Sensitivity

Biomarker Cancer Type Implication for Chidamide Sensitivity Source
TNFRSF8/CD30 Natural Killer/T-cell Lymphoma (NKTCL) High expression is associated with resistance. researchgate.netnih.govresearchgate.netnih.govresearchgate.net
HDAC1 Non-Small Cell Lung Cancer (NSCLC), Multiple Myeloma High expression may predict sensitivity. nih.govspandidos-publications.comjcancer.org

| CREBBP | B-cell Lymphoma | Inactivating mutations may correlate with sensitivity. | amegroups.orgfrontiersin.org |

TNFRSF8/CD30: In NKTCL, the expression of TNFRSF8 (also known as CD30), a downstream target of the JAK-STAT pathway, has emerged as a potential predictive biomarker for Chidamide sensitivity. researchgate.netnih.govresearchgate.netnih.govresearchgate.net High expression of CD30 was significantly associated with inferior responses to Chidamide treatment in NKTCL patients. nih.gov This suggests that CD30 expression could be used to identify patients who are less likely to respond to Chidamide monotherapy and might benefit from a combination approach, such as with a JAK inhibitor. nih.gov

HDAC1 expression: As discussed earlier, the level of HDAC1 expression can influence sensitivity to Chidamide. In NSCLC, increased HDAC1 levels were linked to resistance, suggesting that baseline HDAC1 expression could be a predictive marker. nih.govspandidos-publications.com Conversely, in multiple myeloma, higher HDAC1 expression was associated with greater sensitivity to Chidamide. jcancer.org These findings highlight the context-dependent role of HDAC1 as a biomarker.

Table 2: Compound Names Mentioned in the Article

Compound Name
Belinostat
Bortezomib
Chidamide
Cisplatin
Decitabine (B1684300)
Docetaxel
Doxorubicin (B1662922)
Entinostat
Etoposide
5-fluorouracil (B62378)
Fluzoparib
Gemcitabine (B846)
Lenalidomide
Nab-paclitaxel
Olaparib
Paclitaxel (B517696)
Panobinostat
Romidepsin
Ruxolitinib
SAHA (Vorinostat)
Sintilimab
TSA (Trichostatin A)
Valproic acid
Vinorelbine

Strategies to Overcome Resistance

The development of resistance to Chidamide, a benzamide (B126) class histone deacetylase (HDAC) inhibitor, presents a significant challenge in cancer therapy. To address this, researchers are actively exploring various strategies, primarily focusing on combination therapies and modulation of the tumor microenvironment. These approaches aim to restore or enhance sensitivity to Chidamide by targeting parallel survival pathways or altering the complex ecosystem of the tumor.

Combination Therapies

Combining Chidamide with other targeted agents is a promising strategy to overcome resistance. By simultaneously inhibiting multiple oncogenic pathways, combination therapies can achieve synergistic antitumor effects and prevent or delay the emergence of resistant clones.

Combination with PARP inhibitors:

Poly (ADP-ribose) polymerase inhibitors (PARPis) have shown synergistic effects when combined with HDAC inhibitors like Chidamide. This is particularly relevant in cancers with deficiencies in DNA damage repair pathways. Research has demonstrated that combining Chidamide with the PARP inhibitor Fluzoparib can reverse resistance in triple-negative breast cancer (TNBC) cells. nih.gov This combination has been shown to significantly inhibit the proliferation, migration, and invasiveness of Fluzoparib-resistant TNBC cells, both in vitro and in vivo. nih.govresearchgate.net The mechanism behind this synergy involves the downregulation of key drug resistance genes, such as RAD51 and MRE11, leading to cell cycle arrest at the G2/M phase and increased apoptosis. nih.gov

Interactive Table: Research Findings on Chidamide and PARP Inhibitor Combination

Cancer TypeCombination AgentKey FindingsReference
Triple-Negative Breast Cancer (TNBC)FluzoparibReverses Fluzoparib resistance, inhibits proliferation, migration, and invasion. Downregulates RAD51 and MRE11. nih.gov

Combination with JAK-STAT inhibitors:

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is often aberrantly activated in various cancers, contributing to cell proliferation, survival, and drug resistance. In Natural Killer/T-cell Lymphoma (NKTL), hyperactivity of the JAK-STAT signaling pathway has been associated with resistance to Chidamide. nih.govnih.gov Studies have shown that aberrant JAK-STAT signaling can remodel chromatin, thereby conferring resistance. nih.govnih.gov

Inhibiting this pathway with JAK inhibitors like Ruxolitinib or Tofacitinib can overcome Chidamide resistance. nih.govnih.govresearchgate.net This combination leads to a synergistic anti-tumor effect both in vitro and in vivo by reprogramming the chromatin from a resistant to a sensitive state. nih.govnih.gov Clinical data has also demonstrated the effectiveness of combining Chidamide with the JAK inhibitor Ruxolitinib in patients with Chidamide-resistant NKTL. nih.govnih.gov

Interactive Table: Research Findings on Chidamide and JAK-STAT Inhibitor Combination

Cancer TypeCombination AgentKey FindingsReference
Natural Killer/T-cell Lymphoma (NKTL)Ruxolitinib, Tofacitinib, StatticOvercomes Chidamide resistance by inhibiting aberrant JAK-STAT signaling and reprogramming chromatin. nih.govnih.govresearchgate.netresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)Icotinib (B1223)Induces cell cycle arrest and apoptosis by inhibiting the JAK/STAT pathway, among others. jcancer.org

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in cancer progression and drug resistance by providing a supportive niche for tumor cells. Modulating the TME is an emerging strategy to overcome resistance to Chidamide.

Research indicates that Chidamide can remodel the TME. mdpi.comnih.govresearchgate.net For instance, in soft tissue sarcoma, Chidamide has been shown to increase the expression of Programmed death-ligand 1 (PD-L1), enhance the infiltration of CD8+ T cells, and reduce the number of myeloid-derived suppressor cells (MDSCs) within the tumor. bmj.com This suggests that Chidamide can make the TME more susceptible to immune-mediated attacks.

Combining Chidamide with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has shown promise in overcoming resistance. mdpi.comnih.govresearchgate.netbmj.com In a murine model of sarcoma, the combination of Chidamide and an anti-PD-1 antibody led to significant tumor regression and improved survival. bmj.com This was associated with increased histone acetylation at the PD-L1 gene locus through the activation of the transcription factor STAT1. bmj.com

Interactive Table: Research Findings on Chidamide and TME Modulation

Cancer TypeCombination StrategyKey FindingsReference
Soft Tissue SarcomaAnti-PD-1 antibodyIncreases PD-L1 expression, enhances CD8+ T cell infiltration, reduces MDSCs, leads to tumor regression. bmj.com
Colon Cancer (mouse model)Regorafenib (B1684635)/Cabozantinib + Anti-PD-1 antibodyRemodels TME by attenuating immunosuppressive cells and restoring T-cell activation, improving response rates. mdpi.comnih.govresearchgate.net
Triple-Negative Breast CancerAnti-PD-L1 antibody (BMS-202)Boosts antitumor immunity by enhancing tumor immunogenicity. acs.org
HER2-negative Breast CancerSintilimab + RadiotherapyPotentially synergistic effect through epigenetic and immune microenvironment modulation. dovepress.com

Immunomodulatory Effects of Chidamide

Enhancement of Anti-Tumor Immunity

The enhancement of anti-tumor immunity by Chidamide (B1683975) is a key aspect of its therapeutic potential. This involves influencing various components of the immune system and the tumor microenvironment to favor an anti-cancer response.

Increased Acetylation of Non-Histone Proteins

Beyond its well-characterized effects on histones, Chidamide also increases the acetylation levels of crucial non-histone proteins. frontiersin.orgnih.gov This includes proteins such as HSP90, NF-κB, and AP-1. nih.gov The altered acetylation status of these non-histone proteins can modulate their activity and downstream signaling pathways, impacting immune cell function and contributing to the observed immunomodulatory effects of Chidamide. frontiersin.orgnih.govnih.gov

Activation of Natural Killer (NK) Cell-Mediated Antitumor Activity

Chidamide has demonstrated the ability to induce and activate cellular immunity mediated by Natural Killer (NK) cells. tandfonline.comnih.gov Studies have shown that Chidamide treatment can enhance the cytotoxic effects of peripheral blood mononuclear cells, particularly NK cells, against target leukemia cell lines in ex vivo settings. dovepress.com This enhanced killing is associated with increased expression of NK cell receptors, cytotoxic enzymes like granzyme and perforin, and molecules involved in apoptosis. nih.gov While some studies in specific animal models did not show a significant increase in NK cell levels with Chidamide monotherapy, the enhancement of their cytotoxic function remains a notable immunomodulatory effect. ashpublications.org

Enhancement of Antigen-Specific CD8+ Cytotoxic T-Lymphocyte (CTL)-Mediated Antitumor Activity

Chidamide enhances the activity of antigen-specific CD8+ Cytotoxic T-Lymphocytes (CTLs), which are critical for directly killing cancer cells. amegroups.org It has been shown to augment the function of both circulating and tumor-infiltrating T cells, leading to a notable reduction in tumor growth. nih.govresearchgate.net Mechanistically, Chidamide can increase chromatin accessibility at the promoters of effector molecules in CD8+ T cells, thereby boosting their anti-tumor capabilities. nih.gov This includes enhancing the secretion of key cytokines such as IFN-γ by CD8+ T cells, particularly within the acidic environment of tumors. nih.gov Chidamide also contributes to recruiting CD8+ T cells to the tumor site and can potentially reverse the exhausted state of tumor-infiltrating T cells. tandfonline.com

Modulation of PD-L1 Expression in the Tumor Microenvironment

Chidamide influences the expression of programmed cell death-ligand 1 (PD-L1) within the tumor microenvironment. tandfonline.combmj.com Research indicates that Chidamide can increase the expression of PD-L1 on the surface of cancer cells. tandfonline.comnih.govnih.govacs.orgresearchgate.net This upregulation of PD-L1 may be linked to the activation of the STAT1 pathway induced by acetylation. bmj.com While increased PD-L1 could potentially lead to immune evasion, it also plays a role in T-cell recognition and can enhance the effectiveness of therapies targeting the PD-1/PD-L1 pathway. tandfonline.comnih.govacs.org The modulation of PD-L1 expression by Chidamide is considered a mechanism contributing to its synergistic potential with immune checkpoint inhibitors. tandfonline.comnih.govresearchgate.net

Impact on T-cell Infiltration and Function (e.g., CD4+T cells, CD8+T cells)

Chidamide impacts the infiltration and functional status of various T-cell subsets, including CD4+ and CD8+ T cells, within tumors. tandfonline.combmj.com Studies have demonstrated that Chidamide treatment can lead to a significant increase in the proportion of both tumor-infiltrating CD4+ and CD8+ T cells. tandfonline.combmj.com Furthermore, Chidamide can enhance the proliferative capacity and cytotoxic function of T cells and help reverse the state of T-cell exhaustion. tandfonline.com It has also been shown to reduce the expression of exhaustion markers such as PD1 or TIM3 on the surface of CD4+ and CD8+ T cells. nih.govresearchgate.nettandfonline.com The enhanced infiltration and activation of CD8+ T cells are key contributors to Chidamide's anti-tumor effects. nih.gov

Data on T-cell infiltration in mouse models treated with Chidamide:

Treatment GroupTumor-infiltrating CD4+ T cells (%)Tumor-infiltrating CD8+ T cells (%)
ControlLowerLower
ChidamideSignificantly Increased tandfonline.combmj.comSignificantly Increased tandfonline.combmj.com
Anti-PD-1 AntibodyNot significantly different bmj.comSignificantly Increased bmj.com
Chidamide + Anti-PD-1Dramatically Increased bmj.comDramatically Increased bmj.com

Regulation of Cytokine Levels (e.g., IL-2, IFN-γ, TNF-α, IL-10)

Chidamide modulates the levels of various cytokines, which are crucial signaling molecules in the immune system. Research indicates that Chidamide can elevate the serum levels of pro-inflammatory and effector cytokines such as IL-2, IFN-γ, and TNF-α in animal models. nih.govresearchgate.nettandfonline.com Elevated levels of IFN-γ, for instance, can directly impact tumor cells and increase their susceptibility to lysis mediated by CD8+ T cells. tandfonline.com Conversely, Chidamide has been observed to decrease the concentration of the immunosuppressive cytokine IL-10 in the supernatant of certain cancer cell lines. nih.govresearchgate.net This regulation of cytokine balance contributes to the establishment of a more pro-inflammatory and anti-tumor immune microenvironment. tandfonline.com

Data on Serum Cytokine Levels in Animal Models Treated with Chidamide:

CytokineChidamide-treated GroupControl Group
IL-2Higher Levels nih.govresearchgate.nettandfonline.comLower Levels
IFN-γHigher Levels nih.govresearchgate.nettandfonline.comLower Levels
TNF-αHigher Levels nih.govresearchgate.nettandfonline.comLower Levels
IL-10Decreased Concentration nih.govresearchgate.netHigher Concentration

Reprogramming of Tumor-Associated Macrophages (TAMs) towards M1 phenotype

Tumor-associated macrophages (TAMs) represent a significant component of the tumor microenvironment (TME) and exhibit considerable plasticity, adopting different phenotypes in response to local cues. nih.govnih.govbiomedpress.org While M1-like macrophages are associated with pro-inflammatory, anti-tumor responses, M2-like macrophages typically promote tumor progression, angiogenesis, and immunosuppression. nih.govnih.govfrontiersin.org Reprogramming TAMs from an M2-like to an M1-like phenotype is considered a promising strategy to enhance anti-tumor immunity. nih.govbiomedpress.orgfrontiersin.org

Research indicates that Chidamide, a selective histone deacetylase inhibitor (HDACi), possesses the ability to reprogram TAMs towards an M1 phenotype. ehaweb.orgashpublications.org This effect has been observed in various experimental settings, including in vitro studies using human and mouse macrophages, as well as in vivo mouse models. ehaweb.orgashpublications.orgresearchgate.net Treatment with Chidamide has been shown to significantly increase the proportion of M1 macrophages. ehaweb.org This M1 polarization is characterized by the activation of inflammatory pathways and enhanced macrophage phagocytic function in co-culture models. ashpublications.orgresearchgate.net

Interestingly, comparative analyses with other HDAC inhibitors have suggested that Chidamide's ability to reprogram TAMs to M1 is unique and appears to be independent of its classical HDAC targets (HDAC1/2/3/10). ehaweb.orgashpublications.orgresearchgate.net Studies involving the knockout of HDAC1/2/3/10 have further supported that Chidamide's M1 polarization effect is independent of these specific HDACs. ehaweb.org This indicates a novel mechanism underlying Chidamide's immunomodulatory effects on TAMs. ashpublications.orgresearchgate.net

Further investigation into the molecular mechanism has identified the RNA splicing factor SF1 as a target of Chidamide. ehaweb.orgashpublications.orgresearchgate.net Experiments utilizing biotin (B1667282) pull-down assays and mass spectrometry pointed to SF1. ehaweb.orgashpublications.org Knockdown of SF1 was found to abolish the M1 polarization effect induced by Chidamide, highlighting the critical role of SF1 in this process. ehaweb.orgashpublications.orgresearchgate.net RNA sequencing analysis of Chidamide-treated cells revealed significant reductions in exon skipping events. ehaweb.orgashpublications.org Specific splicing products, namely SETD4-L and PPWD1-L, have been identified as promoting M1 polarization. ehaweb.orgresearchgate.net

In vivo studies using animal models have demonstrated that Chidamide treatment leads to significant suppression of tumor growth, which is accompanied by an increase in M1 macrophage infiltration within the tumor microenvironment. ehaweb.orgashpublications.orgresearchgate.net This suggests that the anti-tumor effect of Chidamide is, at least in part, macrophage-dependent. ashpublications.orgresearchgate.net The enhanced M1 macrophage infiltration observed with Chidamide treatment also contributes to improved efficacy when combined with immunotherapy, such as anti-PD-1 antibodies, in mouse models. ashpublications.orgresearchgate.net

The following table summarizes some key findings related to Chidamide's effect on TAM reprogramming:

Study ModelObserved Effect on TAMsProposed MechanismKey FindingsSource
Human and Mouse Macrophages (in vitro)Significant increase in M1 macrophagesInvolvement of RNA splicing factor SF1Promotes M1 polarization; SF1 identified as a target; SF1 knockdown abolishes M1 effect. ehaweb.orgashpublications.orgresearchgate.net
Co-culture modelsEnhanced macrophage phagocytosisActivation of inflammatory pathwaysIndicates a pro-inflammatory phenotype. ashpublications.orgresearchgate.net
THP1 cells (in vitro)Activation of inflammatory pathwaysReduced exon skipping events (SETD4-L, PPWD1-L)RNA-seq shows activation of inflammatory pathways; specific splicing products promote M1 polarization. ehaweb.orgashpublications.orgresearchgate.net
Mouse models (in vivo)Increased M1 macrophage infiltration in tumorsMacrophage-dependent anti-tumor effectSignificant tumor growth suppression correlated with M1 infiltration; enhances immunotherapy efficacy. ehaweb.orgashpublications.orgresearchgate.net
Comparative analysis with other HDAC inhibitorsUnique reprogramming of TAMs to M1Independent of classical HDAC targets (HDAC1/2/3/10)Chidamide uniquely induces M1 polarization compared to other HDACis; effect independent of known HDAC targets. ehaweb.orgashpublications.orgresearchgate.net

These findings collectively highlight a novel role for Chidamide in modulating the tumor immune microenvironment by specifically reprogramming TAMs towards an anti-tumorigenic M1 phenotype through a mechanism involving the RNA splicing factor SF1 and specific splicing products. ehaweb.orgashpublications.orgresearchgate.net

Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has garnered significant attention in cancer research due to its subtype-selective activity against HDAC1, HDAC2, HDAC3, and HDAC10. dovepress.compatsnap.comnih.govpatsnap.com Its mechanism of action involves the inhibition of these specific HDAC enzymes, leading to increased acetylation of histone and non-histone proteins, which in turn modulates gene expression and influences various cellular processes critical for cancer progression. patsnap.compatsnap.com Research into Chidamide's therapeutic potential employs a range of advanced methodologies to elucidate its molecular interactions, predict its activity, analyze its effects on gene and protein expression, and identify effective combination strategies.

Advanced Research Methodologies Applied to Chidamide Studies

Molecular Docking Analysis

Molecular docking analysis is a computational technique used to predict the binding orientation of a small molecule ligand, such as Chidamide (B1683975), to a protein target, like HDAC enzymes. This method helps to understand the potential binding modes and affinities, providing insights into the molecular basis of Chidamide's selectivity and inhibitory activity. Studies have utilized molecular docking to analyze the interaction of Chidamide with HDAC-like proteins and specific HDAC isoforms, such as HDAC2. dovepress.commdpi.comrsc.org These analyses can reveal key residues involved in the binding interaction and the types of bonds formed, such as hydrogen bonds and halogen bonding interactions, which contribute to the stability of the Chidamide-HDAC complex. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that correlate the structural and physicochemical properties of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their molecular descriptors. mdpi.commdpi.com QSAR studies have been instrumental in the design and optimization of Chidamide, helping researchers to understand how structural modifications influence its HDAC inhibitory activity and anti-tumor effects. dovepress.commdpi.commdpi.comhuyabio.com These studies contribute to the rational design of novel Chidamide analogs with potentially improved potency or selectivity. mdpi.comturkjps.org

Transcriptomic Profiling

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-seq), provides a global view of gene expression changes in cells or tissues treated with Chidamide. This methodology allows researchers to identify genes that are upregulated or downregulated in response to Chidamide treatment, shedding light on the downstream effects of HDAC inhibition on gene transcription. cas.cnfrontiersin.orgdovepress.come-century.uslarvol.comresearchgate.netnih.govashpublications.org Transcriptomic studies have revealed that Chidamide can significantly alter the expression of thousands of genes, impacting various biological processes such as cell cycle regulation, apoptosis, DNA replication, and signaling pathways like MAPK and PI3K/AKT. cas.cnfrontiersin.orgdovepress.come-century.us For example, RNA-seq analysis in diffuse large B-cell lymphoma (DLBCL) cells treated with Chidamide identified the upregulation of FOXO1 and changes in cell cycle-related proteins. cas.cn In transformed follicular lymphoma cells, Chidamide treatment led to significant changes in the transcriptome profile, with thousands of genes being differentially expressed. frontiersin.org Transcriptomic analysis has also been used to investigate mechanisms of Chidamide resistance in certain cancer types. larvol.comresearchgate.net

Table 1: Summary of Transcriptomic Profiling Findings with Chidamide

Cell Line / Cancer TypeChidamide ConcentrationTreatment DurationKey Transcriptomic ChangesReference
Rituximab (B1143277)/chemotherapy resistant B-cell lymphoma cell lines (RRCL)Not specifiedNot specifiedUpregulation of FOXO1, changes in cell cycle-related proteins. cas.cn
Transformed Follicular Lymphoma (t-FL) cells (DOHH2)5 µM24 hours4114 genes upregulated, 2095 genes downregulated; affected DNA replication, MAPK, PI3K/AKT, cell cycle pathways. frontiersin.org
HCT-116 cells (Colorectal Cancer)4 µM48 hours3068 genes upregulated, 1851 genes downregulated compared to oxaliplatin (B1677828) alone; downregulation of RPS27A. dovepress.com
JeKo-1 (Chidamide-sensitive B-cell lymphoma)Not specifiedNot specified3227 genes upregulated, 1865 genes downregulated; significant downregulation of MYC and MYC target genes. e-century.us
MV4-11 and THP-1 (Acute Myeloid Leukemia)Not specifiedNot specifiedGene expression analysis showed obvious differences based on treatment. ashpublications.org
NK/T-cell lymphoma (NKTL) cellsNot specifiedNot specifiedModulation of 1858 differentially expressed genes, with 1428 uniquely modulated by combination with anti-PD1. nih.gov
3xTg-AD mouse (PFC)0.1 mg/kgChronicSex-specific differences: 124 DEGs in males (83 up, 41 down), 17 DEGs in females (11 up, 6 down). mdpi.com
THP1 cells (Macrophages)Varying concentrationsNot specifiedActivation of inflammatory pathways. ashpublications.org

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin Immunoprecipitation (ChIP) assays are used to investigate the interaction between proteins (such as histones or transcription factors) and DNA. When applied to Chidamide studies, ChIP assays, particularly ChIP-sequencing (ChIP-seq), help to map the genomic locations of histone modifications, such as acetylation, induced by Chidamide. cas.cnresearchgate.netnih.govnih.govbmj.comfrontiersin.org This provides direct evidence of how Chidamide, as an HDAC inhibitor, affects chromatin structure and gene accessibility. ChIP assays have shown that Chidamide treatment leads to increased binding of acetyl histone H3K9 to specific gene promoters, such as the BTG1 promoter, indicating enhanced gene transcription. cas.cnnih.gov ChIP-seq has also been used to compare epigenetic changes in Chidamide-sensitive and resistant cells and to assess the impact of Chidamide on histone acetylation marks like H3K27ac near transcription start sites, revealing its role in activating immune-related effector genes. researchgate.netnih.gov

Table 2: Representative Findings from ChIP Assays with Chidamide

Cell Type / ContextTarget Antibody (Histone Modification)Key FindingsReference
Rituximab/chemotherapy resistant B-cell lymphoma cell lines (RRCL)Acetyl histone H3K9Increased binding of acetyl histone H3K9 to the BTG1 promoter. cas.cnnih.gov
Acute Myeloid Leukemia (AML) cellsH3K9me3Upregulation of H3K9me3 levels; changes related to SIRT1-binding sites. frontiersin.org
NK/T-cell lymphoma (NKTL) cellsH3K27acIncreased acetylation near transcription start sites, activating immune-related effectors. nih.gov
HT-1080 cells (Soft Tissue Sarcoma)Acetylhistone H3K27 (Ac-H3K27)Increased histone acetylation in the PD-L1 promoter region. bmj.com
Chidamide-resistant vs. sensitive NKTL cellsH3K27acDifferential H3K27ac occupancy at various genomic loci. researchgate.net

Proteomic Analysis

Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This methodology is crucial for understanding the downstream effects of Chidamide on protein profiles and cellular pathways. ashpublications.orgashpublications.orgresearchgate.netmdpi.com Proteomic studies can identify proteins whose expression or modification status is altered by Chidamide treatment, providing insights into the mechanisms of its anti-tumor activity and potential resistance. ashpublications.orgashpublications.orgresearchgate.net For instance, proteomic sequencing has been used to examine the effect of Chidamide and combination treatments on cellular proteins in acute myeloid leukemia cells, revealing changes in multiple pathways. ashpublications.org Proteomic analysis has also indicated that Chidamide can downregulate specific anti-apoptotic proteins like MCL1 in venetoclax-resistant AML cells. researchgate.net Furthermore, proteomic studies have explored how Chidamide might uniquely reprogram tumor-associated macrophages by influencing protein expression and potentially RNA splicing factors. ashpublications.org

Table 3: Examples of Proteins and Pathways Affected by Chidamide in Proteomic Studies

Cell Type / ContextMethodologyKey Protein/Pathway FindingsReference
Acute Myeloid Leukemia (AML) cells (MV4-11)Proteomic sequencingChanges in multiple cellular pathways; upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins (e.g., MCL1). ashpublications.orgresearchgate.net
A549 cells (under normoxia and hypoxia)Quantitative proteomic analysis of differentially expressed proteinsDysregulation of metabolic enzymes and enzymes related to the antioxidant defense system; altered acetylation/phosphorylation of proteins. mdpi.com
Tumor-associated macrophages (TAMs)Biotinylated Chidamide pull-down followed by mass spectrometry, RNA sequencingReprogramming of TAMs to M1 phenotype; involvement of splicing factor SF1 and specific splicing products (SETD4-L, PPWD1-L). ashpublications.org
Triple-Negative Breast Cancer (TNBC) cells (Fluzoparib-resistant)Western blotting (as part of molecular mechanism exploration)Significant downregulation of RAD51 and MRE11 protein levels in combination with fluzoparib (B607573). frontiersin.org
DLBCL cellsWestern blot (as part of cellular effect evaluation)Enhanced expression of cleaved caspase-3, decreased expression of Bcl-2; decreased STAT3 and phosphorylated STAT3. semanticscholar.org

High-Throughput Screening (HTS) for Combination Therapies

High-Throughput Screening (HTS) is a method that allows for the rapid testing of a large number of compounds or combinations of compounds for a specific biological activity. In the context of Chidamide research, HTS is frequently used to identify synergistic drug combinations that can enhance its anti-tumor efficacy or overcome resistance. nih.govresearchgate.netnih.govresearchgate.net HTS platforms can evaluate the effects of Chidamide in combination with various other therapeutic agents across different cancer cell lines or primary samples. nih.govresearchgate.netnih.govresearchgate.net These studies are crucial for developing more effective treatment strategies by leveraging the potential synergistic interactions between Chidamide and other drugs. For example, HTS has identified venetoclax (B612062), a BCL-2 inhibitor, as having potent synergistic activity with Chidamide against transformed follicular lymphoma cells. nih.govresearchgate.net Another HTS study found that Chidamide had the greatest synergistic effect with brentuximab vedotin in T-cell lymphoma cells. nih.gov HTS, often combined with dose-response matrix blocks, helps to systematically assess drug-drug interactions and identify promising combinations for further investigation. nih.govresearchgate.net

Table 4: Examples of Synergistic Combinations Identified via HTS or Combination Studies with Chidamide

Chidamide Combined WithCancer Type / Cell LinesKey Findings (Synergy)Reference
CisplatinRituximab/chemotherapy resistant B-cell lymphoma cell linesIncreased growth inhibition in a synergistic manner. cas.cnnih.gov
VenetoclaxTransformed Follicular Lymphoma (t-FL) cell lines and primary samplesPotent synergistic activity; significantly inhibited cell proliferation, induced apoptosis, arrested cell cycle. nih.govresearchgate.net
OxaliplatinColorectal Cancer (CRC) cell lines (HCT-116, RKO)Synergistically enhanced cytotoxic effect; enhanced inhibition of invasion/migration, promotion of apoptosis. dovepress.com
Decitabine (B1684300)Acute Myeloid Leukemia (AML) cell lines and primary cellsSynergistically inhibited proliferation, induced apoptosis, modulated pro/anti-apoptotic protein levels. ashpublications.org
FluzoparibTriple-Negative Breast Cancer (TNBC) cells (resistant)Reversed fluzoparib resistance; significantly inhibited proliferation, migration, invasiveness; restored sensitivity. frontiersin.org
Brentuximab vedotinT-cell lymphoma cells (HH cells)Greatest synergistic effect; suppressed proliferation through enhancement of apoptosis; reduced anti-apoptotic protein (Bcl-2) and CDC45. nih.gov
Anti-PD-1 antibody (Sintilimab)NK/T-cell lymphoma (NKTL) pre-clinical model, advanced soft tissue sarcoma, HER2-negative breast cancerEnhanced tumor inhibition; enhanced T-cell chemokine expression and IFN-γ response; increased CD8 T-cell infiltration; improved survival. nih.govbmj.comdovepress.com
CHOP (Cyclophosphamide, Doxorubicin (B1662922), Vincristine, Prednisone)Previously untreated Peripheral T-Cell Lymphoma with T Follicular Helper Phenotype (PTCL-TFH)Demonstrated efficacy and manageable safety profile in a phase II study. ashpublications.org
Cytarabine (Ara-c)Acute Myeloid Leukemia (AML) cells (THP-1, MV4-11)Enhanced cytotoxicity; decreased proliferation, increased apoptosis. frontiersin.org
SorafenibAcute Myeloid Leukemia (AML) cells (MV4-11)Enhanced cytotoxicity; decreased proliferation, increased apoptosis. frontiersin.org

Future Directions and Research Gaps

Elucidation of Remaining Knowledge Gaps in Mechanisms of Action

While Chidamide (B1683975) is known to primarily inhibit HDAC1, HDAC2, HDAC3, and HDAC10, leading to increased histone acetylation and subsequent changes in gene expression, a comprehensive understanding of all its downstream effects and the precise mechanisms contributing to its anti-tumor activity in various cancer types is still evolving. chipscreen.comnih.govpatsnap.com Research is needed to further detail how Chidamide modulates abnormal epigenetic regulation and chromatin remodeling in different cancer contexts. chipscreen.com Specifically, further investigation into how Chidamide influences multiple signal transduction pathways, induces cell cycle inhibition and apoptosis, and affects tumor stem cell differentiation and epithelial-mesenchymal transition (EMT) through epigenetic mechanisms is warranted. chipscreen.com The role of Chidamide in inducing and activating tumor killing mediated by natural killer (NK) cells and antigen-specific cytotoxic T cells (CTL) also requires further exploration. chipscreen.com Additionally, research into how it inhibits phenotypic transformation of tumor cells and pro-drug resistance/pro-transfer activity in the microenvironment is an area for future focus. chipscreen.com Studies have begun to explore specific pathways, such as the PDK1-Akt-P27-CDK2 pathway in follicular lymphoma (FL) and the NOTCH1/NFATC1 signaling pathway in ABC-type diffuse large B-cell lymphoma (DLBCL), but more detailed mechanistic studies are needed across different cancer types. nih.govtandfonline.com

Further Exploration of Chidamide's Clinical Utility in Various Malignancies

Chidamide has shown promise in several hematological malignancies and is approved for PTCL and certain breast cancers. chipscreen.comnih.gov However, its clinical utility in a wider range of malignancies needs further investigation through well-designed clinical trials. While preclinical studies suggest potential in various tumors, including other lymphomas, leukemias, and solid tumors like lung cancer, hepatocellular carcinoma, colon cancer, and pancreatic cancer, robust clinical data is required to confirm these findings. frontiersin.orgspandidos-publications.com For instance, its efficacy in follicular lymphoma and blastic plasmacytoid dendritic cell neoplasm (BPDCN) is still being explored. frontiersin.orgdovepress.com Future studies should aim to assess the efficacy and safety of Chidamide as both a monotherapy and in combination regimens for currently unapproved indications.

Development of Novel Combination Strategies and Sequencing

Emerging data suggest that Chidamide may have improved activity when used in combination therapy. frontiersin.org Developing novel and optimized combination strategies with other anti-cancer agents is a critical future direction. This includes combinations with chemotherapy, immunotherapy (such as immune checkpoint inhibitors), and molecularly targeted therapies. frontiersin.orgamegroups.orgdovepress.com Preclinical studies have provided rationale for combinations, and clinical trials are ongoing to evaluate these approaches in various cancers, including PTCL, DLBCL, and breast cancer. frontiersin.orgamegroups.orgdovepress.comnih.gov Identifying the optimal sequencing and dosing of Chidamide within these combination regimens to maximize efficacy and minimize toxicity is essential. ashpublications.org For example, studies are exploring combinations with immune checkpoint inhibitors like sintilimab in breast cancer and JAK-STAT inhibitors like ruxolitinib (B1666119) in NKTL to overcome resistance. dovepress.comnih.gov

Identification and Validation of Additional Predictive Biomarkers

Identifying biomarkers that can predict response to Chidamide is crucial for patient selection and optimizing treatment outcomes. While some potential biomarkers have been explored, such as TNFRSF8 (CD30) in NKTL and certain gene expressions in breast cancer, further research is needed to identify and validate additional predictive markers across different cancer types. nih.govx-mol.net This involves comprehensive genomic, transcriptomic, and proteomic analyses to identify molecular alterations or signatures associated with sensitivity or resistance to Chidamide. nih.govijbs.com Validating these biomarkers in larger prospective clinical trials is necessary before their integration into clinical practice.

Addressing and Overcoming Drug Resistance in Clinical Settings

Drug resistance is a significant challenge in cancer therapy, and understanding and overcoming resistance to Chidamide is a key area of future research. Studies are investigating the mechanisms underlying acquired resistance to Chidamide in various malignancies, such as the role of aberrant JAK-STAT signaling in NKTL and the T315I mutation in chronic myeloid leukemia (CML). nih.govselleckchem.comnih.gov Future research should focus on identifying the specific molecular pathways and genetic alterations that confer resistance to Chidamide in different cancer types. researchgate.net This knowledge can then be leveraged to develop strategies to prevent or overcome resistance, such as through novel drug combinations or the development of new compounds targeting resistance mechanisms. nih.govselleckchem.comnih.gov

Investigation of Chidamide's Role in Specific Molecular Subtypes of Cancer

Cancer is a heterogeneous disease, and the efficacy of targeted therapies can vary significantly depending on the molecular subtype. Investigating the role of Chidamide in specific molecular subtypes of cancer is crucial to identify patient populations most likely to benefit from treatment. For example, studies are exploring its activity in different subtypes of DLBCL, such as ABC-DLBCL, and investigating the influence of specific mutations like CREBBP/EP300 mutations. nih.govtandfonline.com Further research is needed to understand how the molecular landscape of a tumor influences its response to Chidamide and to identify specific subtypes where Chidamide, either alone or in combination, can be particularly effective.

Q & A

Q. What guidelines should be followed when conducting systematic reviews on Chidamide's efficacy in B-cell malignancies?

  • Answer : Adhere to PRISMA guidelines for literature search (databases: MEDLINE, EBSCO). Keywords: "Chidamide" + "B-cell lymphoma" + subtypes (e.g., DLBCL, MALT). Include preclinical/clinical studies; exclude case reports. Synthesize data on mechanisms (e.g., MYC suppression) and clinical outcomes (ORR, CR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.